Product packaging for Dauricine(Cat. No.:)

Dauricine

Cat. No.: B1265073
M. Wt: 624.8 g/mol
InChI Key: AQASRZOCERRGBL-AJQTZOPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Dauricine (B190908) in Traditional Medicine Research

The plant Menispermum dauricum, from which this compound is extracted, has a long history of use in traditional Chinese medicine (TCM). The rhizome of Menispermum dauricum, known as Menispermi Rhizoma, has been traditionally used for its effects in clearing heat, detoxifying, dispelling wind, and relieving pain researchgate.netakjournals.com. It has been applied in the treatment of various ailments, including sore throat, enteritis, dysentery, and rheumatic arthralgia researchgate.netakjournals.com. This historical application in traditional medicine has provided a foundation for modern research into the therapeutic potential of this compound.

Contemporary Academic Interest and Research Significance of this compound

Contemporary academic interest in this compound stems from its identification as a key bioactive component in Menispermum dauricum and the subsequent exploration of its pharmacological properties using modern scientific methods researchgate.netakjournals.com. Research over the past few decades has revealed a variety of activities, including effects on the cardiovascular system, such as antiarrhythmic and antihypertensive properties akjournals.com. Furthermore, this compound has been investigated for its potential in other areas, including anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic effects researchgate.netnih.gov. The compound's ability to influence various cellular pathways and biological processes underscores its significance as a subject of ongoing research nih.govfrontiersin.orgnih.gov.

Classification within Natural Product Chemistry Research: Bisbenzylisoquinoline Alkaloids

This compound belongs to the class of bisbenzylisoquinoline alkaloids ebi.ac.uknih.gov. These are naturally occurring phytochemicals formed by the dimerization of two benzylisoquinoline units ebi.ac.ukmdpi.com. Bisbenzylisoquinoline alkaloids are common constituents of hundreds of plant species, particularly within the families Menispermaceae, Berberidaceae, Ranunculaceae, and Annonaceae researchgate.netnih.govwho.int. Over 400 bisbenzylisoquinoline alkaloids have been identified from these plant families researchgate.netnih.gov. This compound is specifically a bisbenzylisoquinoline alkaloid isolated from the roots of Menispermum dauricum researchgate.netnih.gov. The structural features of these alkaloids, typically involving diphenyl ether or other linkages between the two benzylisoquinoline moieties, contribute to their diverse biological activities mdpi.comresearchgate.net. The study of this compound within this class contributes to a broader understanding of the chemistry and potential therapeutic applications of bisbenzylisoquinoline alkaloids.

Detailed Research Findings

Contemporary research has delved into the specific mechanisms and effects of this compound in various biological contexts. Studies have explored its impact on inflammation, cancer cells, and neurological conditions.

This compound has demonstrated anti-inflammatory activity by inhibiting pathways such as NF-κB, which plays a crucial role in inflammatory responses frontiersin.orgnih.govprobechem.com. Research has shown that this compound can attenuate vascular endothelial inflammation by inhibiting the NF-κB pathway frontiersin.org. It has also been reported to inhibit NF-κB activation in macrophages and colon cancer cells frontiersin.orgnih.gov.

In the context of cancer research, this compound has shown inhibitory effects on the growth of various cancer cell lines. Studies have indicated that this compound can inhibit the viability and induce apoptosis in renal carcinoma cells by inhibiting the PI3K/Akt pathway frontiersin.orgnih.gov. It has also been found to suppress the proliferation and invasion of colon cancer cells by suppressing NF-κB activation probechem.comchemfaces.com. Furthermore, research suggests that this compound may impede the tumorigenesis of lung adenocarcinoma by regulating Nrf2 and reactive oxygen species mdpi.com. The compound's anti-cancer effects have been observed in various cancer types, including pancreatic cancer, cervical cancer, liver cancer, esophageal cancer, melanoma, kidney cancer, bladder cancer, and nasopharyngeal cancer mdpi.com.

Neuroprotective effects of this compound have also been investigated. Studies have suggested that this compound may attenuate Alzheimer's disease-like pathologies and improve spatial memory impairment by enhancing mitochondrial function frontiersin.orgfrontiersin.org. It has been shown to decrease amyloid-beta plaques and hyperphosphorylated tau in mouse models frontiersin.orgfrontiersin.org. The neuroprotective effects may be related to the inhibition of inflammation and the prevention of neuronal cell apoptosis nih.gov.

The following table summarizes some of the reported research findings on this compound:

Research AreaObserved EffectProposed Mechanism / Associated PathwaySource(s)
Anti-inflammatoryAttenuates vascular endothelial inflammationInhibition of NF-κB pathway frontiersin.orgnih.gov
Inhibits inflammatory responses in mouse modelsInhibition of NF-κB activation in macrophages and colon cancer cells frontiersin.orgnih.gov
Anti-cancerInhibits viability and induces apoptosis in renal carcinoma cellsInhibition of PI3K/Akt pathway frontiersin.orgnih.gov
Suppresses proliferation and invasion of colon cancer cellsSuppression of NF-κB activation probechem.comchemfaces.com
Impedes tumorigenesis of lung adenocarcinomaRegulation of Nrf2 and reactive oxygen species mdpi.com
Inhibits growth of various cancer cell lines (pancreatic, cervical, liver, etc.)Diverse mechanisms depending on cancer type mdpi.com
NeuroprotectionAttenuates Alzheimer's disease-like pathologies, improves spatial memoryEnhancement of mitochondrial function, decreased Aβ and tau frontiersin.orgfrontiersin.org
Protects against neuronal loss from ischemiaInhibition of Ca²⁺ release and influx chemfaces.com
CardiovascularAntiarrhythmic and antihypertensive propertiesBlocking cardiac transmembrane ion currents (Na⁺, K⁺, Ca²⁺) wikipedia.orgebi.ac.ukakjournals.com

This table provides a snapshot of the diverse research areas in which this compound has shown potential biological activities, highlighting the ongoing scientific interest in this bisbenzylisoquinoline alkaloid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H44N2O6 B1265073 Dauricine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H44N2O6

Molecular Weight

624.8 g/mol

IUPAC Name

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol

InChI

InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32+/m0/s1

InChI Key

AQASRZOCERRGBL-AJQTZOPKSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC

Pictograms

Irritant

Synonyms

4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenol
dauricine
dauricine monohydrochloride

Origin of Product

United States

Isolation and Origin in Research Context

Botanical Sources: Menispermum dauricum and Related Species

The primary botanical source of dauricine (B190908) is the Asian vine Menispermum dauricum, commonly known as Asian moonseed. wikipedia.orgchemicalbook.com This herbaceous deciduous vine is widely distributed across East Asia, including China, Japan, South Korea, and Russia. nih.govresearchgate.net The rhizomes and roots of Menispermum dauricum are particularly noted as rich sources of this alkaloid. nih.govchemfaces.commedchemexpress.com

Another plant species from which this compound has been isolated is the North American vine Menispermum canadense, known as Canadian moonseed. wikipedia.orgchemicalbook.comebi.ac.ukox.ac.uk This indicates that the presence of this compound is not exclusive to the Asian species of the Menispermum genus.

Research has revealed that Menispermum dauricum contains a variety of alkaloids, including benzylisoquinoline, bisbenzylisoquinoline, oxoisoaporphine, aporphine, protoberberine, and morphinane types. nih.govresearchgate.netresearchgate.net this compound stands out as a significant bisbenzylisoquinoline alkaloid found in this plant. nih.govresearchgate.netchemfaces.com

Research Methodologies for Extraction and Purification of this compound

The extraction and purification of this compound from its botanical sources, particularly Menispermum dauricum rhizomes and roots, involve various laboratory techniques. The goal is to isolate the compound from the complex mixture of plant metabolites.

Early research in China involved the extraction and separation of phenolic alkaloids, including this compound, from Asiatic moonseed rhizome using chemical methods. chemicalbook.comchemfaces.com Alumina column chromatography was one of the techniques used for separation in early studies. chemicalbook.com

Modern research methodologies often employ chromatographic techniques for the isolation and purification of this compound. For instance, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed for the quantitative determination of this compound in biological samples, which is a technique that can be applied in the later stages of purification and analysis. researchgate.netakjournals.com This method offers improved sensitivity, selectivity, and specificity compared to conventional analytical techniques. akjournals.com

Solvent extraction is a commonly used initial step in the isolation of alkaloids from plant materials. maxapress.com Plant alkaloids often exist as salts of organic and inorganic acids, necessitating the use of acidic and basic solvents to remove non-alkaloid compounds. maxapress.com Subsequent purification steps, such as acidic extraction, can be performed using weak acid solutions with solvents like water, methanol (B129727), or ethanol (B145695) to enhance purity levels. maxapress.com

Studies focusing on optimizing extraction conditions for alkaloids like this compound from Menispermum dauricum rhizoma have utilized techniques such as ultrasonic-assisted extraction (UAE) combined with response surface methodology (RSM). tandfonline.com These studies investigate factors such as extraction temperature, time, and solvent concentration to maximize the yield of target compounds like this compound and daurisoline. tandfonline.com

Detailed research findings on optimized extraction conditions provide valuable data for researchers. For example, one study determined optimal ultrasonic-assisted extraction conditions for this compound from Menispermum dauricum rhizoma to be 69°C for 36 minutes in 100% methanol, yielding approximately 1.045 mg/g. tandfonline.com The adequacy of the extraction models for this compound has been verified using techniques like one-way analysis of variance, with reported adjusted regression coefficients and lack-of-fit values indicating good model fit. tandfonline.com

Interactive Data Table: Optimized UAE Conditions for this compound Extraction tandfonline.com

ParameterOptimal Value
Temperature69°C
Time36 minutes
Solvent100% Methanol
Predicted Yield1.045 mg/g
Actual Yield1.048 mg/g

Further purification steps after initial extraction can involve techniques like protein precipitation for sample preparation in analytical methods such as UPLC-MS/MS. akjournals.com Liquid-liquid extraction has also been used for sample preparation in the quantitative determination of this compound in plasma. sigmaaldrich.com

Preclinical Pharmacological Research of Dauricine

Antineoplastic Research

Inhibition of Neoplastic Cell Proliferation

Dauricine (B190908) has been shown to impede the growth of various cancer cells by inducing cell cycle arrest and apoptosis. nih.govmdpi.com Its mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Studies have demonstrated this compound's efficacy in inhibiting the proliferation of lung adenocarcinoma and non-small cell lung cancer (NSCLC) cells. In vitro experiments on human lung adenocarcinoma cell lines A549, H1299, and A427, as well as the Lewis lung carcinoma (LLC) cell line, revealed that this compound significantly reduced cell viability and proliferation. mdpi.comresearchgate.net This inhibitory effect is associated with the induction of cell cycle arrest at the G0/G1 phase. researchgate.netnih.gov

In the NCI-H1299 NSCLC cell line, this compound was found to inhibit growth by blocking the cell cycle in the G2/M phase. nih.govbenthamdirect.com This effect was linked to the targeting of the vascular endothelial growth factor receptor 3 (FLT4), which in turn suppressed downstream pathways such as PTEN/AKT/mTOR and Ras/MEK1/2/ERK1/2. nih.govbenthamdirect.com Furthermore, in osimertinib-resistant lung cancer models, this compound was shown to overcome resistance by inducing ferroptosis through the stabilization of SAT1. nih.gov

Cell LineCancer TypeKey Findings
A549Lung AdenocarcinomaThis compound reduced cell viability and proliferation, causing cell cycle arrest at the G0/G1 phase. mdpi.comresearchgate.netnih.gov
H1299Lung AdenocarcinomaThis compound treatment led to reduced proliferation and cell cycle arrest at the G0/G1 phase. mdpi.comresearchgate.netnih.gov
A427Lung AdenocarcinomaSignificant reduction in cell viability and proliferation with G0/G1 phase cell cycle arrest was observed. mdpi.comresearchgate.netnih.gov
LLCLewis Lung CarcinomaThis compound inhibited the growth progression of these cells. mdpi.comresearchgate.net
NCI-H1299Non-Small Cell Lung CancerThis compound inhibited growth by blocking the cell cycle at the G2/M phase and targeting the FLT4 pathway. nih.govbenthamdirect.com

Preclinical research indicates that this compound effectively suppresses the viability of renal cell carcinoma (RCC) cells. nih.gov Studies involving four different RCC cell lines demonstrated that this compound induces apoptosis and inhibits cell viability by targeting the PI3K/AKT signaling pathway. nih.gov The compound has been shown to induce cell cycle arrest at the G0/G1 phase in RCC cell lines. mdpi.com

Cell LineCancer TypeKey Findings
Multiple RCC cell linesRenal Cell CarcinomaThis compound suppressed cell viability and induced apoptosis by inhibiting the PI3K/AKT pathway. nih.gov It also caused cell cycle arrest at the G0/G1 phase. mdpi.com

This compound has been identified as a potential agent against pancreatic cancer. mdpi.com In a BxPC-3 pancreatic cancer xenograft animal model, this compound treatment significantly suppressed tumor growth. nih.govnih.gov The mechanism underlying this effect involves the induction of apoptosis and cell cycle arrest. nih.govnih.gov It is suggested that this compound's inhibitory effects are mediated by the suppression of the Hedgehog (Hh) signaling pathway, as evidenced by decreased expression of Shh, Ptch1, Smo, and Gli1. nih.govnih.gov Further studies on the pancreatic cancer cell line SW1900 showed that this compound inhibits proliferation and induces apoptosis, potentially through the regulation of the PI3K/Akt signaling pathway and downregulation of Bcl-2. bvsalud.org Research has also indicated that this compound's impact on pancreatic cancer cell proliferation involves the regulation of microRNAs. rsc.org

Cell Line/ModelCancer TypeKey Findings
BxPC-3 (xenograft)Pancreatic CancerThis compound suppressed tumor growth, induced apoptosis, and cell cycle arrest by inhibiting the Hedgehog signaling pathway. nih.govnih.gov
SW1900Pancreatic CancerThe compound inhibited proliferation and induced apoptosis, possibly by regulating the PI3K/Akt pathway and Bcl-2 expression. bvsalud.org
BxPC3Pancreatic CancerThis compound's effects on proliferation are linked to the regulation of mRNA and microRNA expression. rsc.org

In the context of colorectal cancer, this compound has been shown to inhibit cancer cell proliferation and invasion. nih.gov The primary mechanism of action appears to be the suppression of the NF-kappaB signaling pathway. nih.gov By inhibiting the activation of NF-kappaB, this compound down-regulates the expression of various genes that are crucial for cell proliferation, including cyclinD1, COX2, and c-Myc. nih.gov

Cell Line/ModelCancer TypeKey Findings
Colon cancer cellsColorectal CancerThis compound inhibited cell proliferation and invasion by suppressing the NF-kappaB signaling pathway and its downstream genes. nih.gov

Research on triple-negative breast cancer (TNBC), a particularly aggressive subtype, has shown that this compound can inhibit the proliferation of several TNBC cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values were found to be in the micromolar range. nih.gov In MCF-7 breast cancer cells, this compound has been observed to inhibit angiogenesis by suppressing the accumulation of hypoxia-inducible factor 1α (HIF-1α) protein and the expression of vascular endothelial growth factor (VEGF). nih.gov

Cell LineCancer TypeKey Findings
Four TNBC cell linesTriple-Negative Breast CancerThis compound inhibited the proliferation with IC50 values ranging from 5.01 µM to 13.16 µM. nih.gov
MCF-7Breast CancerThe compound inhibited angiogenesis by suppressing HIF-1α protein accumulation and VEGF expression. nih.gov
Investigation in Melanoma Models

Preclinical studies have demonstrated the anti-melanoma activity of this compound. In vitro, this compound has been shown to significantly inhibit the viability and proliferation of A375 and A2058 melanoma cell lines. Research indicates that this compound promotes cell death in these melanoma cells. The mechanism underlying these effects involves the inhibition of the Src/STAT3 signaling pathway. This compound has been observed to inhibit the phosphorylation-mediated activation of both STAT3 and Src in a dose-dependent manner. Furthermore, in vivo studies using a xenograft model have shown that this compound can suppress the growth of melanoma cells and downregulate the activation of the Src/STAT3 pathway. nih.gov

Effects on Other Neoplastic Cell Lines

This compound has demonstrated inhibitory effects across a range of other neoplastic cell lines in preclinical investigations.

Bladder and Prostate Cancer: Research has shown that this compound has an obvious proliferation inhibition effect on bladder cancer EJ cell strain and prostate cancer PC-3M cell strain. The inhibitory action was found to be concentration-dependent.

Cervical Cancer: While direct studies on this compound are limited, research on the active components of Menispermum dauricum, of which this compound is a major constituent, has been conducted on human cervical carcinoma HeLa cells. These components were found to significantly inhibit the growth of HeLa cells in a dose- and time-dependent manner and induce apoptosis. mdpi.comnih.gov One review also notes that this compound can induce the formation of autophagic vacuoles and impair lysosomal function in HeLa cells. nih.gov

Liver Cancer (Hepatocellular Carcinoma): In preclinical models of hepatocellular carcinoma (HCC), this compound has been found to increase the sensitivity of HCC cells to chemotherapeutic agents such as cisplatin (B142131), sorafenib (B1663141), and isoliensinine. rsc.org This suggests a potential role for this compound as an adjuvant in HCC treatment by promoting apoptosis triggered by these chemotherapy drugs. rsc.org

Neuroblastoma and Glioblastoma: In studies involving neuroblastoma and glioblastoma stem-like cells, this compound has been shown to induce apoptosis. The proposed mechanism involves the attenuation of Oct4/sonic hedgehog (SHH) co-activated stemness and the induction of reactive oxygen species (ROS)-mediated mitochondrial apoptosis through the AKT/β-catenin signaling pathway. nih.gov

Esophageal and Nasopharyngeal Cancer: Comprehensive preclinical studies investigating the direct effects of this compound on esophageal and nasopharyngeal cancer cell lines are limited in the currently available scientific literature.

The following table summarizes the observed effects of this compound on various neoplastic cell lines.

Cell Line TypeRepresentative Cell LinesObserved Effects of this compoundKey Signaling Pathways Implicated
Melanoma A375, A2058Inhibition of viability and proliferation, promotion of cell death. nih.govSrc/STAT3 nih.gov
Bladder Cancer EJInhibition of proliferation. Not specified
Prostate Cancer PC-3MInhibition of proliferation. Not specified
Cervical Cancer HeLaInhibition of growth, induction of apoptosis (by active components of M. dauricum). mdpi.comnih.govNF-κB, Caspase pathway mdpi.com
Liver Cancer -Increased sensitivity to chemotherapy. rsc.orgmiR-199a:HK2/PKM2 rsc.org
Neuroblastoma Stem-like cellsInduction of apoptosis, attenuation of stemness. nih.govAKT/β-catenin, Oct4/SHH nih.gov
Glioblastoma Stem-like cellsInduction of apoptosis, attenuation of stemness. nih.govAKT/β-catenin, Oct4/SHH nih.gov

Induction of Apoptosis in Neoplastic Cells

A significant component of this compound's anticancer activity in preclinical models is its ability to induce apoptosis, or programmed cell death, in neoplastic cells. This has been observed across multiple cancer types through various molecular mechanisms.

In renal cell carcinoma cells, this compound induces apoptosis via the intrinsic pathway, which is characterized by the activation of caspase-9 and caspase-3. Similarly, in human pancreatic cancer cell line SW1900, this compound was found to significantly induce apoptosis in a dose-dependent manner. This effect was associated with the downregulation of the anti-apoptotic protein Bcl-2.

Research on neuroblastoma and glioblastoma stem-like cells further elucidates this compound's pro-apoptotic mechanisms. In these cells, this compound induces mitochondrial apoptosis mediated by reactive oxygen species (ROS). nih.gov Studies on the active components of M. dauricum in HeLa cervical cancer cells also demonstrated the induction of apoptosis. This was linked to an increase in the expression of caspase-8, caspase-9, caspase-3, and Fas protein, alongside a decrease in Bcl-2 expression. mdpi.com

Cancer TypeKey Apoptotic MechanismsSupporting Findings
Renal Cell Carcinoma Intrinsic pathway activationActivation of caspase-9 and caspase-3.
Pancreatic Cancer Regulation of Bcl-2 family proteinsDownregulation of Bcl-2 expression.
Neuroblastoma & Glioblastoma ROS-mediated mitochondrial apoptosisAttenuation of Oct4/sonic hedgehog co-activated stemness. nih.gov
Cervical Cancer Caspase pathway activation, Bcl-2 downregulationIncreased expression of caspase-8, -9, -3, and Fas protein. mdpi.com

Modulation of Cell Cycle Progression in Neoplastic Cells

This compound has been shown in preclinical studies to modulate the cell cycle in neoplastic cells, often leading to cell cycle arrest, which prevents cancer cell proliferation.

Anti-Angiogenic Effects in Cancer Research Models

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Preclinical research has indicated that this compound possesses anti-angiogenic properties.

In studies using human breast cancer cells (MCF-7), this compound was found to inhibit angiogenesis. The mechanism for this effect involves the suppression of hypoxia-inducible factor 1-alpha (HIF-1α) protein accumulation and the subsequent reduction of vascular endothelial growth factor (VEGF) expression. nih.gov By inhibiting these key regulators of angiogenesis, this compound can potentially disrupt the blood supply to tumors, thereby hindering their growth.

Reversal of Multidrug Resistance in Preclinical Cancer Models

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. Preclinical evidence suggests that this compound may play a role in reversing MDR in some cancer cells.

A review of this compound's pharmacological activities highlights its potential to counteract drug resistance. For instance, this compound has been noted to reduce doxorubicin (B1662922) resistance in HL60 cells and enhance vincristine-induced apoptosis in drug-resistant MCF-7 cells. nih.gov Furthermore, in hepatocellular carcinoma cells, this compound was found to increase their sensitivity to various chemotherapy agents, including cisplatin and sorafenib. rsc.org These findings suggest that this compound could potentially be used as an adjuvant therapy to overcome resistance to conventional anticancer drugs.

Neuropharmacological Research

Beyond its applications in oncology, this compound has been investigated for its neuropharmacological effects, demonstrating neuroprotective properties in several preclinical models.

In the context of cerebral ischemia/reperfusion (I/R) injury, this compound has shown a protective effect on the brain. nih.gov Studies in rat models of focal cerebral ischemia/reperfusion revealed that this compound treatment significantly reduced the expression of inflammatory markers such as MPO, ICAM-1, IL-1β, and TNF-α. nih.gov This suggests that the neuroprotective effect of this compound may be partly due to the inhibition of the acute inflammatory process induced by I/R. nih.gov Further research has indicated that this compound's neuroprotective effects in the brain penumbra may also be related to the inhibition of neuronal cell apoptosis. nih.gov

This compound has also been explored in preclinical models of Alzheimer's disease. In these models, it has demonstrated antioxidative and anti-apoptotic effects, suggesting potential therapeutic value for this neurodegenerative condition. The neuroprotective mechanisms of this compound in this context are linked to its ability to reduce oxidative stress and inhibit apoptosis in neuronal cells. It has also been shown to be capable of crossing the blood-brain barrier. nih.gov

Amelioration of Cognitive Impairment in Neurodegenerative Disease Models

This compound has demonstrated the potential to alleviate cognitive deficits in animal models of neurodegenerative disease. In a study involving a mouse model of Alzheimer's disease (AD), administration of this compound significantly improved cognitive impairments. nih.gov Specifically, treatment with this compound was found to enhance learning and memory abilities in these mice, as evidenced by their performance in behavioral tests. nih.gov Another study utilizing a mouse model of AD induced by D-galactose and AlCl3 also reported that this compound treatment attenuated learning and memory deficits and improved nesting ability. nih.gov The observed improvements in cognitive function suggest a potential therapeutic role for this compound in managing the cognitive symptoms associated with neurodegenerative conditions. nih.govnih.gov

Reduction of Amyloid-beta Accumulation in Alzheimer's Disease Models

A hallmark of Alzheimer's disease is the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. nih.gov Preclinical studies have shown that this compound can effectively reduce the accumulation of Aβ. In a mouse model of AD, this compound administration led to a significant decrease in Aβ plaques in the hippocampal CA1 and cortical regions. nih.gov This reduction in Aβ accumulation was also observed in another study where this compound treatment lowered the abnormally high expression of amyloid precursor protein (APP), BACE1, and Aβ1-42, thereby inhibiting the deposition of Aβ plaques. nih.gov Furthermore, in vitro studies using SH-SY5Y cells that overexpress the Swedish mutant form of human β-amyloid precursor protein (APPsw) demonstrated that this compound decreased the secretion level of Aβ1-42. nih.gov These findings highlight this compound's potential to target a key pathological feature of Alzheimer's disease. nih.govnih.govnih.gov

Attenuation of Tau Hyperphosphorylation in Alzheimer's Disease Models

Intracellular neurofibrillary tangles, primarily composed of hyperphosphorylated tau protein, represent another defining pathological feature of Alzheimer's disease. nih.gov Research indicates that this compound can mitigate the hyperphosphorylation of tau. In a mouse model of Alzheimer's disease, this compound treatment was shown to decrease hyperphosphorylated tau. nih.gov Another study corroborated these findings, showing that this compound decreased the phosphorylation of CaMKII and Tau, which in turn reduced the formation of neurofibrillary tangles in the hippocampus and cortex of AD mice. nih.gov The ability of this compound to address both amyloid-beta accumulation and tau hyperphosphorylation suggests a multi-target therapeutic potential for Alzheimer's disease. nih.govnih.gov

Effect of this compound on Alzheimer's Disease Pathologies
Pathological Feature Observed Effect of this compound
Amyloid-beta PlaquesSignificant reduction in hippocampal and cortical regions. nih.gov
Tau HyperphosphorylationDecreased levels of hyperphosphorylated tau. nih.gov
Cognitive ImpairmentImprovement in learning and memory. nih.govnih.gov

Neuroprotective Effects against Ischemia/Reperfusion Injury

This compound has been shown to exert neuroprotective effects in the context of cerebral ischemia/reperfusion (I/R) injury. nih.gov Studies have demonstrated that this compound can protect the brain from ischemic damage. nih.govworldscientific.com The neuroprotective effect of this compound in I/R injury is partly attributed to its ability to inhibit the acute inflammatory process that follows such an event. nih.govworldscientific.com In a rat model of focal cerebral ischemia/reperfusion, this compound treatment led to a significant reduction in the expression of inflammatory markers. nih.gov Furthermore, this compound has been found to have a protective effect against oxidative damage in the cortex and mitochondria of the brain induced by repeated cerebral ischemia-reperfusion. researchgate.net

Inhibition of Neuronal Apoptosis in vitro and in vivo

Apoptosis, or programmed cell death, plays a crucial role in the neuronal loss associated with various neurological conditions. This compound has demonstrated anti-apoptotic effects in several preclinical models. In the context of cerebral ischemia, this compound has been shown to inhibit neuronal cell apoptosis in the brain penumbra. nih.gov One study found that this compound treatment improved histopathological recovery and decreased DNA fragmentation in the penumbra following transient focal cerebral ischemia-reperfusion injury in rats. nih.gov Another study pointed out that this compound increased the expression of the anti-apoptotic protein Bcl-2 in the penumbra. nih.gov In vitro studies have also shown that this compound can suppress the activation of caspase-3 and upregulate the expression of Bcl-2 in APPsw cells. nih.gov These findings suggest that the neuroprotective effects of this compound are, in part, mediated through the inhibition of apoptotic cell death via a mitochondrial pathway. nih.gov

Neuroprotective and Anti-Apoptotic Effects of this compound
Model/Condition Key Findings
Cerebral Ischemia/ReperfusionReduced inflammation and oxidative damage. nih.govworldscientific.comresearchgate.net
Neuronal Apoptosis (in vivo)Decreased DNA fragmentation and increased Bcl-2 expression in the penumbra. nih.gov
Neuronal Apoptosis (in vitro)Suppressed caspase-3 activation and upregulated Bcl-2 expression. nih.gov

Anti-inflammatory and Immunomodulatory Research

Beyond its neuroprotective effects, this compound exhibits broader anti-inflammatory and immunomodulatory properties. It has been investigated in various models of inflammation, demonstrating its potential to mitigate inflammatory responses. nih.gov

Attenuation of Inflammatory Responses in Cellular and Animal Models

This compound has been shown to attenuate inflammatory responses by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. In a rat model of focal cerebral ischemia/reperfusion, this compound treatment significantly reduced the enzyme activity of myeloperoxidase (MPO), the expression of intercellular adhesion molecule-1 (ICAM-1), and the transcription of interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) mRNA. nih.govworldscientific.com In cellular models, this compound has been observed to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. researchgate.net For instance, in interleukin-1β-induced human umbilical vein endothelial cells (HUVECs), this compound was found to alleviate endothelial inflammation by inhibiting the NF-κB pathway. nih.govresearchgate.net Furthermore, in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, this compound decreased the activation of the NF-κB pathway and the expression of its downstream genes. researchgate.net

Anti-inflammatory Effects of this compound
Model Effect
Rat Cerebral Ischemia/ReperfusionReduced MPO activity, ICAM-1 expression, and IL-1β and TNF-α mRNA levels. nih.govworldscientific.com
Human Umbilical Vein Endothelial CellsInhibited the NF-κB pathway. nih.govresearchgate.net
Mouse Acute Lung InjuryDecreased NF-κB activation and downstream gene expression. researchgate.net

Effects on Vascular Endothelial Inflammation

This compound has been shown to attenuate vascular endothelial inflammation by modulating key signaling pathways and cellular interactions. mdpi.comnih.govresearchgate.netnih.gov In preclinical studies using human umbilical vein endothelial cells (HUVECs), this compound effectively inhibits the overexpression of critical adhesion molecules, including intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin, which are typically induced by inflammatory stimuli like interleukin-1β (IL-1β). mdpi.comnih.govnih.gov This reduction in adhesion molecules at both the mRNA and protein levels leads to a corresponding decrease in the adhesion of monocytes to the endothelial cells. mdpi.comnih.gov

The primary mechanism underlying these anti-inflammatory effects is the suppression of the nuclear factor-κB (NF-κB) signaling pathway. mdpi.comnih.govresearchgate.netnih.gov this compound has been observed to inhibit the degradation of IκBα and the subsequent activation and nuclear translocation of the p65 subunit of NF-κB in endothelial cells. nih.govnih.gov By preventing the activation of NF-κB, this compound downregulates the expression of its target genes, which include the aforementioned adhesion molecules. mdpi.comnih.govnih.gov This mechanism has been corroborated in vivo, where this compound pretreatment was found to decrease the expression of ICAM-1, VCAM-1, and E-selectin in the lung tissues of mice with lipopolysaccharide (LPS)-induced inflammation. nih.govnih.gov

Table 1: Effects of this compound on Vascular Endothelial Inflammation Markers
Model SystemKey FindingsUnderlying Mechanism
Human Umbilical Vein Endothelial Cells (HUVECs)Reduced expression of ICAM-1, VCAM-1, and E-selectin. Decreased adhesion of monocytic cells.Inhibition of the NF-κB pathway (reduced p65 activation).
LPS-induced mouse modelDecreased expression of ICAM-1, VCAM-1, and E-selectin in lung tissue.Inhibition of the NF-κB pathway in vivo.

Modulation of Immune Cell Function (e.g., Macrophages, T Lymphocytes)

This compound demonstrates immunomodulatory effects by directly influencing the function of immune cells, particularly macrophages. In in vitro models using LPS-stimulated macrophages, this compound has been found to inhibit the expression of pro-inflammatory cytokines and enzymes. nih.gov Specifically, it reduces the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Furthermore, research in the context of cancer has shown that this compound can modulate macrophage polarization. It has been observed to prevent the M2 polarization of macrophages, a phenotype often associated with tumor progression and immune suppression. This effect is mediated through the downregulation of the PI3K/AKT signaling pathway. While the direct immunomodulatory effects of this compound on T lymphocytes are not as extensively characterized in preclinical models, its ability to modulate macrophage function and related inflammatory pathways suggests a broader impact on the immune response.

Research in Osteoarthritis Models

Preclinical studies have identified this compound as a potential therapeutic agent for osteoarthritis (OA). nih.govmdpi.com Its protective effects have been demonstrated in both in vitro and in vivo models of the disease. In studies using IL-1β-treated mouse chondrocytes, which mimic the inflammatory conditions of OA, this compound was shown to reverse the inflammatory response and promote the expression of factors associated with cartilage regeneration. nih.govmdpi.com

The mechanisms behind these chondroprotective effects involve the modulation of key signaling pathways implicated in OA pathogenesis. This compound has been found to regulate both the NF-κB signaling pathway and the Ca2+ signaling pathway in chondrocytes. nih.govmdpi.com In an in vivo mouse model of OA induced by anterior cruciate ligament transection with destabilization of the medial meniscus (ACLT-DMM), this compound administration demonstrated a significant protective effect on knee joints. mdpi.com It effectively prevented the degeneration of cartilage and the destruction of subchondral bone tissue, highlighting its potential to slow the progression of the disease. mdpi.com

Table 2: Preclinical Research of this compound in Osteoarthritis Models
ModelObserved EffectsProposed Mechanism of Action
IL-1β-treated mouse chondrocytes (in vitro)Reversed inflammatory response. Promoted factors for cartilage regeneration.Modulation of NF-κB and Ca2+ signaling pathways.
ACLT-DMM mouse model (in vivo)Prevented cartilage degeneration. Prevented subchondral bone destruction.Not explicitly detailed in the provided context, but likely related to its anti-inflammatory and signaling modulation effects.

Studies in Acute Lung Injury Models

The anti-inflammatory properties of this compound have been effectively demonstrated in preclinical models of acute lung injury (ALI). In mice subjected to LPS-induced ALI, a condition characterized by severe endothelial inflammation, this compound provided significant protection. nih.govnih.gov Treatment with this compound alleviated LPS-induced macrophage infiltration in lung tissues and reduced the serum levels of key inflammatory cytokines such as IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

Consistent with its effects on endothelial cells in vitro, the protective mechanism of this compound in ALI involves the inhibition of the NF-κB pathway within the lung tissue. nih.govnih.gov This leads to a downstream reduction in the expression of the adhesion molecules ICAM-1, VCAM-1, and E-selectin, which are crucial for the recruitment of inflammatory cells to the lungs. nih.govnih.gov By suppressing this inflammatory cascade, this compound mitigates the pathological changes associated with ALI. nih.gov

Research in Ulcerative Colitis Models

This compound has shown therapeutic potential in preclinical models of ulcerative colitis (UC), a chronic inflammatory bowel disease. nih.govnih.gov In mice with colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), administration of this compound led to significant improvements in disease markers. nih.govnih.gov These improvements included an attenuation of weight loss, a reduction in the shortening of colon length, and a lower disease activity index. nih.gov

Histological analysis revealed that this compound treatment reduced colonic tissue damage. nih.gov At the molecular level, this compound was found to decrease the levels of inflammatory cytokines within the colon. nih.govnih.gov The therapeutic effect in this model is attributed to the suppression of the NF-κB signaling pathway. nih.govnih.gov Research suggests that this compound may directly interact with the p65 subunit of NF-κB, thereby inhibiting its activity and reducing the subsequent release of inflammatory mediators. nih.gov These findings provide a strong rationale for this compound's potential utility in managing UC. nih.gov

Cardiovascular Research

This compound has been extensively investigated for its anti-arrhythmic properties, with preclinical studies demonstrating its effects on cardiac ion channels and electrophysiology. nih.govnih.gov It is recognized as a multi-ion channel blocker, affecting the transmembrane currents of sodium (Na+), potassium (K+), and calcium (Ca2+). mdpi.comnih.gov

In guinea pig ventricular myocytes, this compound inhibits multiple components of the delayed rectifier potassium current, including the rapidly activating (IKr) and slowly activating (IKs) components, as well as the inward rectifier potassium current (IK1). mdpi.comnih.gov It also blocks the human ether-à-go-go-related gene (HERG) channels, which are critical for cardiac repolarization. nih.gov Additionally, this compound functions as an L-type calcium channel blocker, reducing the peak amplitude of the L-type Ca2+ current (ICa-L). mdpi.comresearchgate.net This blockade of ICa-L is believed to be a key mechanism by which this compound inhibits early afterdepolarizations (EADs), which are abnormal depolarizations that can trigger arrhythmias. researchgate.netrsc.org

These actions on ion channels translate into significant effects on the cardiac action potential. In isolated canine and rabbit hearts, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP). nih.govnih.gov Studies in rabbit hearts with drug-induced Long QT Syndrome showed that this compound could suppress EADs and Torsade de Pointes by shortening the prolonged APD. rsc.org

Table 3: Summary of Anti-Arrhythmic Effects of this compound in Preclinical Models
Target/ModelElectrophysiological EffectFunctional Outcome
Potassium Channels (IKr, IKs, IK1)Inhibition of potassium currents.Prolongation of action potential duration.
L-type Calcium Channels (ICa-L)Blockade of calcium influx.Inhibition of early afterdepolarizations (EADs).
Sodium Channels (Na+)Inhibition of sodium current.Contributes to overall anti-arrhythmic effect.
Isolated Rabbit/Canine HeartsProlongation of effective refractory period (ERP).Suppression of arrhythmias.

Modulation of Transmembrane Ion Channels in Cardiac Cells

This compound has been investigated for its effects on various transmembrane ion channels within cardiac cells, which are fundamental to its anti-arrhythmic properties. Research has demonstrated that this compound can modulate the flow of ions such as calcium and potassium, thereby influencing the cardiac action potential.

One of the key mechanisms identified is the blockade of the L-type calcium current (I(Ca-L)). In studies using single myocytes isolated from rabbits with cardiac hypertrophy, this compound was found to reduce the peak amplitude of I(Ca-L) at all tested potentials. nih.gov This action is significant as it contributes to the inhibition of early afterdepolarizations (EADs), which are abnormal depolarizations that can trigger arrhythmias. nih.gov By blocking the influx of calcium, this compound helps to prevent these arrhythmogenic events. nih.gov The compound also shifts the steady-state activation and inactivation curves of the calcium channels, further contributing to its modulatory effect. nih.gov

Further research has shown that this compound influences potassium channels. It has been found to prolong the action potential duration (APD) by inhibiting the human ether-à-go-go-related gene (HERG) channels, which are critical for cardiac repolarization. nih.gov In experiments on rabbit hearts in situ, this compound increased the duration of 50% and 90% repolarization of monophasic action potentials and prolonged the effective refractory period (ERP). nih.gov This prolongation of the refractory period makes the cardiac tissue less susceptible to re-entrant arrhythmias. cvpharmacology.com

These findings indicate that this compound's anti-arrhythmic effects are closely linked to its ability to modulate multiple critical ion channels in cardiac cells, primarily by blocking L-type calcium channels and inhibiting potassium currents responsible for repolarization. nih.govnih.gov

Table 1: Effects of this compound on Cardiac Ion Channel Parameters

ParameterEffect of this compoundObserved OutcomeReference
L-type Calcium Current (ICa-L)Inhibition/BlockadeReduced peak amplitude, contributing to the suppression of early afterdepolarizations (EADs). nih.gov
Action Potential Duration (APD)ProlongationShortened prolonged APD in hypertrophied rabbit papillary muscles. nih.gov
Effective Refractory Period (ERP)ProlongationIncreased ERP in rabbit left ventricle in situ. nih.gov
Monophasic Action Potential (MAP) DurationIncreasedIncreased duration of 50% and 90% repolarization. nih.gov
Human Ether-à-go-go-Related Gene (HERG) ChannelsInhibitionContributes to the prolongation of APD. nih.gov

Other Pharmacological Research Areas

Preclinical studies have explored the potential anti-diabetic effects of this compound, suggesting multiple mechanisms of action. Research indicates that this compound can exert hypoglycemic effects and may improve glucose metabolism. nih.govresearchgate.net

In vivo studies on glucose-induced hyperglycemic mice demonstrated that this compound dose-dependently and significantly decreased blood glucose levels. uaeu.ac.ae At doses of 5 and 10 mg/kg, it normalized blood glucose levels within 180 minutes of administration. uaeu.ac.ae Molecular docking studies have proposed that this compound's hypoglycemic effect may stem from its interaction with key proteins involved in glucose metabolism. It shows a strong binding affinity for the mitochondrial respiratory chain (complex I) receptor and the mitochondrial glycerol-3-phosphate dehydrogenase receptor, surpassing that of the standard anti-diabetic drug metformin (B114582) in silico. uaeu.ac.ae These interactions suggest a potential mechanism for its observed effects on blood glucose. uaeu.ac.ae

Another identified mechanism is the interference with glucagon (B607659) signaling. Research has found that this compound can inhibit the increase in blood glucose by disrupting the binding of glucagon to the glucagon receptor (GCGR). nih.gov By preventing this interaction, this compound may help to suppress hepatic glucose production, a key factor in maintaining glucose homeostasis.

Table 2: Investigated Anti-Diabetic Mechanisms of this compound

Proposed MechanismKey FindingsModel/MethodReference
Interaction with Mitochondrial ProteinsStrong binding affinity to mitochondrial respiratory chain (complex I) and glycerol-3-phosphate dehydrogenase receptors.In silico molecular docking uaeu.ac.ae
Reduction of Blood GlucoseDose-dependently decreased blood glucose levels in hyperglycemic mice.In vivo (Swiss albino mice) uaeu.ac.ae
Interference with Glucagon SignalingInhibits the binding of glucagon (GCG) to the glucagon receptor (GCGR).Not specified nih.gov

This compound has emerged as a potential anti-viral agent, with research focusing on its ability to inhibit the entry of SARS-CoV-2 into host cells. The primary mechanism of SARS-CoV-2 infection involves the binding of its spike (S) protein's receptor-binding domain (RBD) to the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov

Studies have demonstrated that this compound can effectively block this crucial Spike-ACE2 interaction. nih.gov Live-virus neutralization assays revealed that this compound exhibits antiviral activity against the original SARS-CoV-2 strain as well as the Delta and Omicron variants. nih.gov The inhibitory concentration (IC₅₀) values ranged from 18.2 to 33.3 μM across these different strains, indicating its potential as a broad-spectrum inhibitor. nih.gov

Computational studies have provided insight into the molecular basis of this inhibition. It is suggested that the polycyclic and methoxy (B1213986) groups of the this compound molecule adhere to the surface of the spike protein's RBD. nih.gov This binding is facilitated by π-π and electrostatic interactions, which effectively interfere with the virus's ability to attach to the ACE2 receptor, thus preventing viral entry into the host cell. nih.gov

Table 3: Anti-Viral Activity of this compound against SARS-CoV-2 Variants

SARS-CoV-2 StrainIC50 Range (μM)Proposed Mechanism of ActionReference
Original Strain18.2 - 33.3Blocks the interface between the Spike protein's Receptor-Binding Domain (RBD) and the human ACE2 receptor through π-π and electrostatic interactions. nih.gov
Delta Variant18.2 - 33.3
Omicron Variant18.2 - 33.3

This compound has been shown to possess significant antioxidant properties, primarily through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.com The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, coordinating the expression of numerous antioxidant and detoxification enzymes. nih.govnih.gov

Research indicates that this compound can activate this protective pathway. Under conditions of oxidative stress, this compound treatment has been observed to regulate the proteins Kelch-like ECH-associated protein 1 (Keap1) and Nrf2. researchgate.net This regulation leads to the translocation of Nrf2 into the nucleus, where it promotes the transcription of antioxidant genes. mdpi.comfrontiersin.org

In cellular models, this compound demonstrated the ability to counteract oxidative damage by significantly reducing levels of reactive oxygen species (ROS). researchgate.net Furthermore, it was found to restore mitochondrial membrane potential and the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme. researchgate.net By downregulating Nrf2 and increasing ROS production in certain cancer cell lines, this compound disrupts the redox balance, which can lead to apoptosis, highlighting its context-dependent effects on oxidative stress pathways. mdpi.com

This compound has been identified as an inhibitor of platelet aggregation, a critical process in thrombosis. nih.gov Studies have shown that this compound can inhibit platelet aggregation induced by various agonists, including arachidonic acid (AA) and thrombin. nih.govnih.gov

The mechanism underlying this anti-platelet effect involves multiple pathways. One study using phenolic alkaloids from Menispermum dauricum, including this compound, found that the inhibitory effect on thrombosis and platelet aggregation might be due to an increase in the levels of prostacyclin (PGI2) and nitric oxide (NO), both of which are potent vasodilators and inhibitors of platelet aggregation. nih.gov

Another line of research has focused on the influence of this compound on platelet membrane glycoproteins. It has been observed that this compound inhibits the redistribution of glycoprotein (B1211001) IV (also known as CD36) to the platelet surface upon activation by thrombin. This inhibition appears to be independent of calcium concentration and is positively correlated with the inhibition of the release of thrombospondin from alpha-granules. By preventing these changes on the platelet surface, this compound interferes with the aggregation process.

Mechanisms of Action in Cellular and Molecular Contexts

Regulation of Key Cellular Signaling Pathways

Dauricine (B190908) has been shown to interact with and regulate multiple key signaling cascades, influencing cellular behavior in various disease models.

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

Research indicates that this compound can suppress the activation of the NF-κB signaling pathway. This modulation is a key mechanism underlying its anti-inflammatory effects. Studies have shown that this compound inhibits the phosphorylation and degradation of IκBα, an inhibitor protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, this compound hinders the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of NF-κB-regulated genes. This mechanism has been observed in various cell types, including colon cancer cells and endothelial cells, leading to reduced expression of pro-inflammatory cytokines and adhesion molecules such as ICAM-1 and VCAM-1. frontiersin.orgnih.gov In osteoclasts, this compound's protective effect against LPS-induced bone loss is mediated via the ROS/PP2A/NF-κB axis, where it decreases reactive oxygen species (ROS) production, which in turn affects NF-κB activation. mdpi.comnih.gov

Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Pathway Inhibition

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. This compound has been demonstrated to inhibit this pathway in various cancer cells. Studies in renal cell carcinoma (RCC) cell lines have shown that this compound effectively suppresses cell viability and induces apoptosis by inhibiting the PI3K/Akt pathway. spandidos-publications.comnih.gov This inhibition involves a decrease in the phosphorylation levels of both PI3K and Akt. spandidos-publications.comnih.gov In glioma cells, this compound reduces VEGFA expression, which subsequently inhibits the PI3K/Akt signaling pathway and promotes apoptosis. acs.org This suggests that this compound can target different components upstream of Akt depending on the cell type and context.

Hedgehog Signaling Pathway Interaction

The Hedgehog (Hh) signaling pathway plays a significant role in cell proliferation, differentiation, and tissue development, and its aberrant activation is implicated in various cancers. This compound has been shown to modulate the Hh pathway. In pancreatic cancer cells, this compound treatment significantly inhibits tumor growth, and this effect is associated with the suppression of the Hh signaling pathway. nih.govnih.govspandidos-publications.com This modulation involves decreased gene and protein expression levels of key Hh pathway components, including Sonic hedgehog (Shh), Patched 1 (Ptch1), Smoothened (Smo), and Gli1. nih.govnih.govspandidos-publications.com Similar inhibitory effects on the Hedgehog pathway have been observed in hepatoma Huh7 cells, leading to inhibited proliferation and increased apoptosis. bvsalud.org

Src/STAT3 Signaling Pathway Inhibition

The Src/STAT3 signaling pathway is involved in regulating cell proliferation, survival, and metastasis, and its constitutive activation is frequently observed in various cancers, including melanoma. This compound has been found to inhibit this pathway. Research in melanoma cells demonstrated that this compound significantly inhibits cell proliferation and promotes cell death by suppressing the phosphorylation and activation of both Src and STAT3 in a dose-dependent manner. mdpi.comnih.govresearchgate.net Molecular docking and simulation studies suggest that this compound can dock on the kinase domain of Src, indicating a direct interaction that leads to the inhibition of the pathway. nih.govresearchgate.net

Nrf2 Regulation and Oxidative Stress Response

The Nrf2-Keap1-ARE pathway is a primary defense mechanism against oxidative stress. This compound has been shown to influence Nrf2 signaling, although its effects can vary depending on the cellular context and the specific model studied. Some research indicates that this compound can activate Nrf2, leading to reduced oxidative damage. mdpi.commdpi.comnih.gov For example, in Alzheimer's disease models, this compound's neuroprotective effects and alleviation of oxidative damage are linked to the regulation of the Nrf2/Keap1/Bcl-2 pathway. mdpi.comnih.gov Conversely, in lung adenocarcinoma cells, this compound has been shown to downregulate Nrf2 while increasing the production of reactive oxygen species (ROS), contributing to its anti-cancer effects. nih.govresearchgate.netmdpi.com This suggests a complex interplay between this compound, Nrf2, and ROS, where the outcome might be dependent on the basal oxidative state and the specific cellular environment.

Calcium Signaling Pathway Modulation

Calcium ions (Ca²⁺) are crucial intracellular messengers involved in a wide array of cellular processes. This compound has been reported to modulate calcium signaling. Studies have shown that this compound can inhibit the influx of extracellular Ca²⁺ and restrict the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum in various cell models. semanticscholar.orgcdnsciencepub.com This modulation of calcium homeostasis has been implicated in its neuroprotective effects, particularly in models of cerebral ischemia where it helps prevent neuronal loss by reducing intracellular Ca²⁺ accumulation. semanticscholar.orgcdnsciencepub.com this compound's regulation of the Ca²⁺ signaling pathway has also been noted in the context of osteoarthritis treatment, where it contributes to protecting chondrocytes from inflammation. nih.govnih.govresearchgate.net

Mitochondrial Pathway Regulation in Cell Death and Metabolism

This compound has been shown to influence the mitochondrial pathway, particularly in the context of cell death and energy metabolism. Studies indicate that this compound can induce reactive oxygen species (ROS)-mediated mitochondrial apoptosis in certain cancer cells, such as human neuroblastoma and glioblastoma stem-like cells. bohrium.comresearchgate.net This process involves the destabilization of mitochondrial membranes, which can lead to the release of cytochrome c and subsequent activation of the caspase cascade. mdpi.com Furthermore, this compound has been observed to suppress the decrease of mitochondrial membrane potential induced by hypoxia and hypoglycemia in cortical neurons, suggesting a protective effect on mitochondrial function under challenging conditions. cdnsciencepub.com In the context of Alzheimer's disease, this compound treatment in a mouse model modulated the expression of proteins involved in mitochondrial energy metabolism, including those in the TCA cycle and oxidative phosphorylation. frontiersin.orgnih.govnih.gov

Modulation of Glycolysis and Gluconeogenesis

Research suggests that this compound can modulate glucose metabolism pathways, specifically glycolysis and gluconeogenesis. In a mouse model of Alzheimer's disease, pathway analysis revealed that this compound treatment modulated both glycolysis and gluconeogenesis. frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netpatrinum.ch Additionally, one study indicated that this compound upregulated the chemosensitivity of hepatocellular carcinoma cells, potentially by repressing glycolysis through the modulation of miR-199a:HK2/PKM2. nih.gov

Identification of Molecular Targets and Protein Interactions

This compound interacts with a variety of molecular targets and proteins, influencing crucial cellular processes.

Apoptosis-Related Proteins (e.g., Bcl-2, BAX, Caspases)

This compound's impact on apoptosis is significantly mediated through its interactions with key proteins in the Bcl-2 family and caspases. Studies have consistently shown that this compound treatment leads to a downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, while simultaneously upregulating pro-apoptotic proteins such as BAX. mdpi.comnih.govacs.orgspandidos-publications.comresearchgate.netwaocp.org This shift in the balance between pro- and anti-apoptotic proteins favors the induction of cell death. Furthermore, this compound has been observed to activate caspases, including caspase-3 and caspase-9, which are critical executioners in the apoptotic cascade, leading to the cleavage of proteins like PARP. mdpi.comacs.orgspandidos-publications.comwaocp.org

Here is a summary of this compound's effects on key apoptosis-related proteins:

ProteinEffect of this compound TreatmentReferences
Bcl-2Downregulation mdpi.comnih.govacs.orgspandidos-publications.comresearchgate.netwaocp.org
BAXUpregulation mdpi.comnih.govacs.orgspandidos-publications.comresearchgate.netwaocp.org
Mcl-1Downregulation researchgate.netspandidos-publications.comresearchgate.net
Caspase-3Activation (Cleaved Caspase-3 upregulation) mdpi.comnih.govacs.orgresearchgate.netwaocp.org
Caspase-9Activation (Pro-caspase-9 decrease) spandidos-publications.com
PARPCleavage acs.orgspandidos-publications.com

Angiogenesis-Related Proteins (e.g., Vascular Endothelial Growth Factor, Hypoxia-Inducible Factor 1 alpha)

This compound has demonstrated inhibitory effects on angiogenesis, a process crucial for tumor growth and development. This is partly achieved through its modulation of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1 alpha (HIF-1α). This compound has been shown to inhibit the accumulation of HIF-1α protein and suppress the expression of VEGF in human breast cancer cells. nih.govmdpi.comnih.govnih.gov Mechanistically, this inhibition can involve blocking the activation of the PI-3K/AKT/mTOR signaling pathway. nih.govnih.gov this compound's effect on HIF-1α protein accumulation appears to involve both the inhibition of its synthesis and the promotion of its degradation. nih.govnih.gov

Stemness-Related Factors (e.g., Octamer-Binding Transcription Factor 4, Sonic Hedgehog)

This compound has been investigated for its effects on cancer stem-like cells (CSLCs) and associated stemness factors. In human neuroblastoma and glioblastoma stem-like cells, this compound has been shown to attenuate stemness co-activated by Octamer-Binding Transcription Factor 4 (Oct4) and Sonic Hedgehog (Shh). bohrium.comdntb.gov.uaijstemcell.comnih.gov This effect is mediated, at least in part, through the inhibition of AKT/β-catenin signaling. bohrium.comdntb.gov.uanih.gov By reducing the properties associated with CSLCs, this compound may contribute to inhibiting tumor growth. bohrium.com

Adhesion Molecules and Inflammatory Cytokines (e.g., ICAM-1, VCAM-1, E-selectin, IL-1β, TNF-α, IL-6)

This compound exhibits anti-inflammatory properties by modulating the expression of adhesion molecules and inflammatory cytokines. It has been shown to inhibit the overexpression of intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin induced by inflammatory stimuli like IL-1β in human umbilical vein endothelial cells (HUVECs). nih.govfrontiersin.orgcaymanchem.comcaymanchem.comfrontiersin.orgnih.govresearchgate.net This reduction in adhesion molecules contributes to the attenuation of endothelial inflammation and decreased adhesion of monocytes to endothelial cells. frontiersin.orgcaymanchem.comnih.gov

This compound also suppresses the production and expression of various pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). nih.govfrontiersin.orgfrontiersin.orgresearchgate.netpreprints.org This is often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.govfrontiersin.orgcaymanchem.comfrontiersin.orgnih.govresearchgate.netpreprints.org

Here is a summary of this compound's effects on key adhesion molecules and inflammatory cytokines:

Molecule/CytokineEffect of this compound TreatmentContextReferences
ICAM-1Decreased expressionIL-1β-induced HUVECs, LPS-induced mice, cerebral ischemia/reperfusion rat model nih.govfrontiersin.orgcaymanchem.comcaymanchem.comfrontiersin.orgnih.govresearchgate.net
VCAM-1Decreased expressionIL-1β-induced HUVECs, LPS-induced mice nih.govfrontiersin.orgcaymanchem.comcaymanchem.comfrontiersin.orgnih.govresearchgate.net
E-selectinDecreased expressionIL-1β-induced HUVECs, LPS-induced mice nih.govfrontiersin.orgcaymanchem.comcaymanchem.comfrontiersin.orgnih.govresearchgate.net
IL-1βDecreased levels/expressionLPS-induced mice, H5N1/Streptococcus pneumoniae induced mice, cerebral ischemia/reperfusion rat model, microglia activation nih.govfrontiersin.orgfrontiersin.orgresearchgate.netpreprints.org
TNF-αDecreased levels/expressionH5N1/Streptococcus pneumoniae induced mice, cerebral ischemia/reperfusion rat model, LPS-stimulated macrophages, microglia activation nih.govfrontiersin.orgfrontiersin.orgresearchgate.netpreprints.org
IL-6Decreased levels/expressionH5N1/Streptococcus pneumoniae induced mice, LPS-induced mice, microglia activation nih.govfrontiersin.orgfrontiersin.orgresearchgate.netpreprints.org

Mitochondrial Energy Metabolism Proteins (e.g., Aco2, Ndufs1, Cox5a, SDHB)

Studies have shown that this compound can modulate the expression levels of proteins involved in mitochondrial energy metabolism. In models of Alzheimer's disease (AD), administration of this compound significantly increased the levels of Aconitase 2 (Aco2), NADH:ubiquinone oxidoreductase core subunit S1 (Ndufs1), Cytochrome c oxidase subunit 5a (Cox5a), and Succinate dehydrogenase B (SDHB) nih.govnih.govresearchgate.netsemanticscholar.org. These proteins are integral components of the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle, which are central to ATP synthesis nih.govfrontiersin.org.

Specifically, this compound treatment has been observed to increase the expression of Ndufs1 (Complex I), SDHB (Complex II), and Cox5a (Complex IV) in mouse models nih.gov. It also modified the expression of Ndufs1 (Complex I) and ATP5o (Complex V) of the electron transport chain nih.gov. Furthermore, the expression levels of Aco2 and Idh3a in the TCA cycle were modified by this compound treatment nih.gov. These findings suggest that this compound may reverse defects in mitochondrial energy metabolism and enhance mitochondrial function nih.govfrontiersin.org. This improvement in mitochondrial function is supported by observed increases in hippocampal ATP levels in treated mice nih.govfrontiersin.orgresearchgate.net.

The effects of this compound on these mitochondrial proteins are summarized in the table below, based on findings in 3xTg-AD mice:

ProteinRole in Mitochondrial MetabolismObserved Effect of this compound TreatmentReference
Aco2TCA cycle (Citrate to Isocitrate)Significantly increased/reversed expression nih.govnih.govresearchgate.netsemanticscholar.orgfrontiersin.org
Ndufs1Electron Transport Chain (Complex I)Significantly increased expression nih.govnih.govresearchgate.netsemanticscholar.orgfrontiersin.org
Cox5aElectron Transport Chain (Complex IV)Significantly increased expression nih.govnih.govresearchgate.netsemanticscholar.org
SDHBElectron Transport Chain (Complex II)Significantly increased expression nih.govnih.govresearchgate.netsemanticscholar.org

Synapse-Related Proteins (e.g., Syn1, Syn2)

This compound has also been shown to impact the expression of synapse-related proteins, such as Synapsin 1 (Syn1) and Synapsin 2 (Syn2) nih.govnih.govresearchgate.netsemanticscholar.orgfrontiersin.org. Synapsins are a family of neuronal phosphoproteins that are associated with synaptic vesicles and play a role in the regulation of neurotransmitter release and synaptic plasticity nih.gov.

Research in 3xTg-AD mice demonstrated that this compound administration upregulated the expression levels of both Syn1 and Syn2 nih.govnih.govresearchgate.netsemanticscholar.orgfrontiersin.org. This upregulation suggests that this compound may modulate synaptic function and potentially offer synaptic protection nih.govfrontiersin.org. In addition to Syn1 and Syn2, this compound treatment also reversed the expression of Synaptosomal-associated protein 25 (Snap25), involved in neurotransmitter release, and Dynamin-1 (Dnm1), which plays a role in synaptic vesicle endocytosis nih.gov. The observed increase in Syn1 and Syn2 expression in conjunction with improved mitochondrial energy metabolism indicates that this compound may help prevent defects in synaptic function nih.govfrontiersin.org.

The effects of this compound on these synapse-related proteins are summarized in the table below, based on findings in 3xTg-AD mice:

ProteinRole in Synaptic FunctionObserved Effect of this compound TreatmentReference
Syn1Regulation of neurotransmitter secretion, synaptic plasticitySignificantly upregulated expression nih.govnih.govresearchgate.netsemanticscholar.orgfrontiersin.org
Syn2Regulation of neurotransmitter secretionSignificantly upregulated expression nih.govnih.govresearchgate.netsemanticscholar.orgfrontiersin.orgtandfonline.com

Autophagy-Related Mechanisms

The impact of this compound on autophagy appears to be context-dependent, with some studies suggesting it can act as an autophagy inhibitor while others indicate it might enhance autophagy under specific conditions.

Several studies identify this compound as an autophagy inhibitor. It has been reported to induce the formation of autophagic vacuoles and impair lysosomal function in certain cell lines, such as HeLa cells dovepress.comnih.govresearchgate.net. This impairment is suggested to occur at the autophagosome maturation stage, leading to the accumulation of the autophagic substrate p62 and an increased ratio of GFP-LC3/RFP-LC3 researchgate.netmdpi.com. The potential mechanism for this inhibitory effect involves the inhibition of V-type ATPase activity on lysosomes, which can lead to lysosomal deacidification and problems with autophagosome-lysosome fusion nih.gov.

Conversely, this compound has also been regarded as a small-molecule autophagy enhancer that can stimulate the AMPK-mTOR-dependent autophagy pathway, potentially leading to autophagic cell death in apoptosis-defective cells mdpi.com. An analog of this compound, N-desmethylthis compound, has been shown to induce autophagic cancer cell death by mobilizing calcium release to activate the CaMKKβ-AMPK-mTOR signaling cascade mdpi.comresearchgate.net.

Collectively, the interaction of this compound with autophagy pathways is complex and may involve both inhibitory and potentially enhancing effects depending on the cellular context and specific conditions being studied dovepress.comnih.govresearchgate.netmdpi.com.

Structure Activity Relationship Sar Research

SAR Studies of Dauricine (B190908) and Related Bisbenzylisoquinoline Alkaloids

Bisbenzylisoquinoline alkaloids, including this compound, share a common structural scaffold consisting of two tetrahydroisoquinoline units linked by ether bonds and a carbon-carbon bond. nih.govresearchgate.net This unique dimeric structure contributes significantly to their biological properties. SAR studies in this class of compounds often involve comparing the activities of different alkaloids with variations in their substitution patterns, the nature and position of the ether linkages, and the stereochemistry of the chiral centers.

Research indicates that subtle structural differences among bisbenzylisoquinoline alkaloid analogues can lead to significant variations in their biological activities. amegroups.cn For instance, studies comparing this compound with other related alkaloids like tetrandrine, isotetrandrine, fangchinoline, berbamine, cepharanthine, and armepavine (B1667600) have revealed differential potencies in various biological assays, including the inhibition of NF-κB activation. epa.gov

Impact of Specific Structural Modifications on Biological Activity

Specific modifications to the this compound structure or the core bisbenzylisoquinoline scaffold can profoundly impact biological activity. For example, the absence of a methyl group at the nitrogen atom, as seen in N-desmethyl this compound, can alter its pharmacokinetic and pharmacodynamic properties, affecting solubility, bioavailability, and target interactions. ontosight.ai

Studies on bisbenzylisoquinoline alkaloids have suggested that the presence of an 18-membered ring formed by two oxygen bridges appears to be superior for certain activities compared to those with only one oxygen bridge. epa.gov However, the precise binding sites of these oxygen bridges on the phenyl ring may have limited influence on potency. epa.gov

Modifications in the substitution patterns of related tetrahydroisoquinoline analogs have also been explored. For instance, the lipophilicity and the shape of substituents on the nitrogen atom can have a profound effect on potency. rsc.org

Analysis of Substituent Effects on Bioactivity (e.g., on NF-κB regulation)

Substituent effects play a critical role in modulating the bioactivity of this compound and related compounds. The presence and position of functional groups such as hydroxyl, methoxy (B1213986), or methylenedioxy on the aromatic rings are considered important for their biological activities. escholarship.orgacs.org

This compound has been shown to inhibit NF-κB activation, a key pathway involved in inflammation and cancer. medchemexpress.comselleckchem.comnih.govspandidos-publications.comnih.govfrontiersin.org Studies investigating the effect of bisbenzylisoquinoline alkaloids on NF-κB regulation in human T cells have provided insights into the influence of substituents. Both 7- and 12-substitutions on the bisbenzylisoquinoline scaffold are suggested to influence the suppressive potency on NF-κB, although 7-substitution may have a lesser contribution. epa.gov

Research on this compound's effect on NF-κB in colon cancer cells demonstrated that it inhibits the phosphorylation and degradation of IκBα and the phosphorylation and translocation of p65, thereby downregulating the expression of NF-κB-regulated genes involved in proliferation, anti-apoptosis, invasion, and angiogenesis. nih.gov

Conformational Analysis and Its Correlation with Pharmacological Effects

The conformation of a molecule, particularly flexible molecules like bisbenzylisoquinoline alkaloids, can significantly influence its interaction with biological targets and thus its pharmacological effects. Conformational analysis aims to understand the preferred three-dimensional arrangements of the molecule and how these relate to binding affinity and activity.

Molecular docking studies, which predict the binding orientation and affinity of a ligand to a protein target, often involve generating and evaluating different conformations of the ligand. frontiersin.orgbucm.edu.cnacs.orgoatext.com For this compound, molecular docking has been used to explore its interactions with various targets, including PIK3CA, AKT1, mTOR, SARS-CoV-2 spike protein/ACE2, p53, and VEGFA. nih.govacs.orgresearchgate.netresearchgate.netmdpi.com These studies suggest that specific conformations and the resulting interactions with key amino acid residues at the binding site are critical for activity. acs.orgoatext.comresearchgate.net For instance, molecular docking of this compound with p53 revealed interactions with specific residues like Gln144 and Pro142, while binding to VEGFA involved residues such as Phe36, Ile46, Lys84, Pro85, and His86. acs.org The binding affinity, often expressed as binding energy, is correlated with the stability of the interaction between the compound and its target in a particular conformation. nih.govacs.org

Studies on related compounds, such as rivastigmine (B141) (though not a bisbenzylisoquinoline, illustrates the principle), have shown that different conformations can lead to distinct binding patterns and potentially better interactions with target enzymes like acetylcholinesterase. oatext.com This highlights the importance of considering conformational flexibility when studying the SAR of this compound and designing novel analogues.

While specific detailed data tables directly comparing the SAR of numerous this compound analogues across various activities were not extensively found in the search results, the information gathered provides a strong basis for understanding the key structural features and modifications that influence this compound's biological effects, particularly concerning NF-κB regulation and target binding.

Here is a table summarizing some reported activities and potential targets of this compound:

Activity / TargetDescriptionSource
Anti-inflammatoryInhibits inflammatory cytokine release, regulates NF-κB pathway. nih.govmedchemexpress.comnih.govnih.govfrontiersin.org nih.govmedchemexpress.comnih.govnih.govfrontiersin.org
NeuroprotectiveProtects neurons, reduces Aβ aggregation and tau hyperphosphorylation, enhances mitochondrial function. nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.com nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.com
AnticancerInhibits proliferation, induces apoptosis, suppresses NF-κB, targets p53 and VEGFA in some cancers. nih.govresearchgate.netmedchemexpress.comselleckchem.comnih.govspandidos-publications.comacs.orgmdpi.comresearchgate.net nih.govresearchgate.netmedchemexpress.comselleckchem.comnih.govspandidos-publications.comacs.orgmdpi.comresearchgate.net
Anti-arrhythmicReported activity. nih.govresearchgate.net nih.govresearchgate.net
AntioxidantExhibits antioxidant properties. nih.govontosight.ai nih.govontosight.ai
Antiviral (SARS-CoV-2)Blocks Spike-ACE2 interaction. nih.govresearchgate.netmdpi.com nih.govresearchgate.netmdpi.com
NF-κB inhibitorSuppresses NF-κB activation. epa.govmedchemexpress.comselleckchem.comnih.govnih.govfrontiersin.org epa.govmedchemexpress.comselleckchem.comnih.govnih.govfrontiersin.org
PIK3CA, AKT1, mTOR inhibitorPredicted central targets in AD treatment based on network pharmacology and docking. nih.govresearchgate.net nih.govresearchgate.net
p53 and VEGFA pathwaysTargets in glioma therapy. acs.org acs.org
Acetylcholinesterase inhibitorModerate inhibitory activity reported. frontiersin.org frontiersin.org
V-type ATPase inhibitorInhibits V-type ATPase activity on lysosome. nih.gov nih.gov
SAT1 stabilizerInteracts with and stabilizes SAT1 in lung cancer. researchgate.net researchgate.net

Synthetic and Medicinal Chemistry Research

Total Synthesis Approaches to Dauricine (B190908)

The total synthesis of this compound has been a subject of research since the mid-20th century. The first total synthesis of (±)-dauricine was reported by Kametani and Fukumoto in 1964. wikipedia.orgescholarship.orgdntb.gov.ua Their approach involved key reactions such as the Arndt-Eistert reaction and the Bischler-Napieralski reaction. wikipedia.orgescholarship.org

Early synthetic strategies for bisbenzylisoquinoline alkaloids, including this compound, often relied on the Ullmann reaction to form the diaryl ether linkages. escholarship.org This method, while foundational, has historically presented challenges such as long reaction times, high temperatures, the requirement for stoichiometric amounts of copper salts, and variable yields, often ranging from 4% to 20% in early iterations for related compounds. escholarship.org

Alternative and more modern approaches have been explored to improve the efficiency of diaryl ether formation, including variations utilizing nickel and palladium catalysis, as well as the Chan-Evans-Lam and Buchwald-Hartwig coupling reactions. escholarship.org These methods aim to broaden the substrate scope and enable milder reaction conditions. escholarship.org

Modular strategies have also been developed for the enantioselective synthesis of bisbenzylisoquinoline alkaloids. escholarship.org For instance, a synthesis of O-methylthis compound was achieved with a 24% yield via Ullmann coupling between (-)-armepavine and (-)-3-bromo-O-methylarmepavine. escholarship.org Electrochemical methods have also been investigated for the synthesis of (±)-dauricine. escholarship.orgrsc.org

Recent advancements in synthetic chemistry, including the use of computer-aided design, have contributed to the development of more efficient routes towards complex tetrahydroisoquinoline alkaloids like this compound, often diverging from purely biomimetic pathways. dntb.gov.uaacs.orgnih.gov

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of this compound derivatives are driven by the aim to enhance bioactivity, improve specificity, and potentially address limitations of the parent compound. This involves modifying the this compound structure to explore structure-activity relationships (SAR).

Studies on tetrahydroisoquinoline alkaloids, the structural class to which this compound belongs, have shown that modifications can lead to compounds with varied biological activities, including antiplatelet aggregation effects. scirp.org Rational design often involves considering how structural changes might influence interactions with biological targets.

Synthetic strategies for creating derivatives can involve various chemical transformations of the this compound scaffold or its synthetic precursors. For example, the synthesis of tetrahydroisoquinoline derivatives can be achieved through reactions like the Pictet-Spengler condensation. rsc.org Multi-component reactions have also been utilized in the synthesis of tetrahydroisoquinoline derivatives with potential biological activity, such as anticancer and antimicrobial properties. rsc.org

Research has shown that modifying the structure of related bisbenzylisoquinoline alkaloids, such as tetrandrine, can impact their biological effects. nih.gov Similarly, the design of novel this compound derivatives focuses on introducing different functional groups or altering the connectivity between the tetrahydroisoquinoline units to modulate their pharmacological properties.

Evaluation of Novel this compound Derivatives for Enhanced Bioactivity and Specificity

Novel this compound derivatives are synthesized and subsequently evaluated for their biological activities and specificity in various in vitro and in vivo models. This evaluation is crucial for identifying compounds with improved therapeutic potential.

Studies have investigated the effects of this compound and its derivatives on various cellular processes and pathways. For instance, this compound has been shown to induce apoptosis, inhibit proliferation and invasion by suppressing the NF-κB signaling pathway in cancer cells. medchemexpress.comnih.gov It has also been studied for its potential to inhibit cancer cell growth and block cardiac ion currents. wikipedia.org

Evaluation of derivatives often involves assessing their potency and efficacy compared to the parent compound. For example, studies have synthesized and evaluated this compound derivatives for their ability to induce autophagy-dependent cell death in cancer cell lines. researchgate.netnih.gov

Research also focuses on the mechanisms of action of these derivatives. This compound, for instance, has been shown to reduce amyloid-beta (Aβ) accumulation and improve cognitive function in models of Alzheimer's disease, with studies exploring its interaction with targets like PIK3CA, AKT1, and mTOR, and its effect on autophagy pathways. rsc.orgnih.gov Structurally modified oxoisoaporphine alkaloid derivatives from Menispermum dauricum have also shown anti-Alzheimer's effects by reducing Aβ secretion and aggregation toxicity. nih.gov

Evaluation methods include cell viability assays, flow cytometry to assess apoptosis and cell cycle effects, Western blotting and ELISA for protein expression levels, and real-time PCR for mRNA levels. nih.govmedchemexpress.comnih.gov Functional assays, such as in vitro angiogenesis and invasion assays, are also used to evaluate the impact of this compound and its derivatives on specific biological processes. nih.gov

Furthermore, the potential of formulation strategies, such as loading this compound onto nanoparticles, is being explored to enhance its delivery and efficacy, particularly for targeting specific tissues like the brain. tandfonline.comdovepress.com Evaluation in these contexts involves assessing drug entrapment efficiency, drug loading, and in vitro release properties. tandfonline.com

The evaluation of novel derivatives provides valuable data for understanding structure-activity relationships and guiding the design of more effective and specific therapeutic agents based on the this compound scaffold.

Biosynthetic Pathway Research

Identification of Biosynthetic Precursors (e.g., Tyrosine, Tyramine)

Experimental evidence indicates that L-tyrosine is a fundamental building block for dauricine (B190908) biosynthesis. Feeding studies using radioactively labeled L-[U-14C] tyrosine, L-[3-13C] tyrosine, and [2-13C] tyramine (B21549) in cultured roots of Menispermum dauricum have demonstrated the incorporation of these compounds into this compound. tandfonline.comtandfonline.comnih.govoup.com These studies revealed that this compound is ultimately composed of four molecules derived from tyrosine. tandfonline.comnih.govoup.com Specifically, tyramine, a decarboxylation product of tyrosine, is incorporated into the isoquinoline (B145761) portions of the this compound molecule. tandfonline.comnih.govoup.com

Characterization of Enzymatic Steps in this compound Biosynthesis

The biosynthesis of bisbenzylisoquinoline alkaloids like this compound involves a series of enzymatic steps, although the specific enzymes directly catalyzing every step towards this compound are not yet fully characterized. The pathway originates from the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, a central intermediate in benzylisoquinoline alkaloid biosynthesis. oup.comacs.orgmaxapress.com

Further steps involve methylation reactions catalyzed by O-methyltransferases (OMTs) and N-methyltransferases (NMTs), which utilize S-adenosyl-L-methionine as a methyl donor. maxapress.comnih.gov These methylation events, along with hydroxylation catalyzed by enzymes like N-methylcoclaurine 3′-hydroxylase (NMCH), lead to the formation of key intermediates such as (S)-reticuline. acs.org While (S)-reticuline is a branch point intermediate for many benzylisoquinoline alkaloids, the precise enzymatic cascade leading from these monomeric precursors to the dimeric structure of this compound, including the crucial intermolecular phenol (B47542) oxidative coupling, is an area of ongoing research. tandfonline.comoup.comuni-muenchen.de Studies on the dimerization process of related bisbenzylisoquinolines, such as berbamunine, have implicated cytochrome P-450 enzymes in the intermolecular phenol oxidative coupling step. tandfonline.com

Intermediates and Metabolic Branch Points in the Biosynthetic Cascade

The biosynthetic pathway to this compound involves several intermediates and metabolic branch points common to the wider class of benzylisoquinoline alkaloids. L-tyrosine serves as the primary precursor, leading to the formation of dopamine and 4-hydroxyphenylacetaldehyde. oup.commaxapress.com These two molecules condense to form (S)-norcoclaurine, which is considered the first committed intermediate. oup.comacs.orgmaxapress.com

Subsequent methylation and hydroxylation steps lead to intermediates such as (S)-coclaurine, N-methylcoclaurine, and ultimately (S)-reticuline. acs.orgmaxapress.com (S)-reticuline is a significant branch point, diverting to the biosynthesis of various alkaloid classes, including protoberberines, morphinans, and potentially bisbenzylisoquinolines like this compound. oup.comacs.orguni-muenchen.de The dimerization of modified benzylisoquinoline units, likely derived from the reticuline (B1680550) pathway, forms the core structure of this compound.

Biosynthetic Relationship to Other Plant Alkaloids (e.g., Acutumine)

This compound shares a biosynthetic relationship with other plant alkaloids found in the same species, such as Menispermum dauricum. Acutumine, an unusual chlorine-containing alkaloid, has been identified as one of the main constituents in the alkaloid fraction from M. dauricum roots, and 14C-labeled tyrosine is also incorporated into acutumine. tandfonline.comnih.govoup.com

Analytical Methodologies for Dauricine Research

Advanced Chromatographic Techniques for Research Quantification (e.g., LC-MS/MS, UPLC-MS/MS)

The quantification of Dauricine (B190908), particularly at low concentrations in biological samples such as plasma, relies heavily on advanced hyphenated chromatographic techniques. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-tandem mass spectrometry (UPLC-MS/MS), are the methods of choice due to their superior sensitivity, selectivity, and speed.

These methods typically involve a sample preparation step, such as protein precipitation with acetonitrile (B52724) or liquid-liquid extraction, to isolate this compound and an internal standard (IS) from the biological matrix. Chromatographic separation is then achieved on a reverse-phase column, such as a C18 column. Gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier like formic acid or acetic acid is commonly used to achieve optimal separation.

Detection is performed using a triple quadrupole tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved through multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for both this compound and the internal standard. For this compound, a common transition monitored is m/z 625.3 → 206.1.

These analytical methods are validated to ensure their reliability, with key parameters including linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and matrix effect. For instance, a UPLC-MS/MS method for rat plasma was linear over the range of 2–600 ng/mL with an LLOQ of 2 ng/mL. Another LC-MS/MS method developed for human plasma demonstrated linearity from 1-200 ng/mL and achieved a lower LLOQ of 1 ng/mL.

ParameterLC-MS/MS Method (Human Plasma)UPLC-MS/MS Method (Rat Plasma)LC-MS/MS Method (Rat Plasma)

Detection of this compound-Derived Metabolites and Protein Adducts

Understanding the metabolic pathway of this compound is essential for interpreting its pharmacological and toxicological profiles. Research has shown that this compound is metabolized into several products. The liver is considered the primary organ for its metabolism. Early research identified N-desmethyl this compound as a main metabolite. Subsequent studies using LC-MS/MS have successfully identified a broader range of metabolites in rat urine following oral administration. These include products of N-demethylation, dehydrogenation, demethoxylation, hydroxylation, and conjugation with glucuronic acid or sulfate (B86663).

A significant aspect of this compound's metabolism is its activation by cytochrome P450 enzymes (specifically CYP3A) into a reactive electrophilic quinone methide metabolite. This reactive intermediate is thought to play a role in this compound-induced cytotoxicity by forming adducts with cellular proteins. The formation of these protein adducts is considered a key step in initiating toxicity.

To investigate this phenomenon, a specialized analytical method based on alkaline permethylation and mass spectrometry has been developed to detect and quantify this compound-derived protein adducts. In this approach, protein samples are treated with sodium hydroxide (B78521) (NaOH) and methyl iodide (CH3I) at an elevated temperature. This process

Advanced Preclinical Research Models and Methodologies

In Vitro Cellular Models and Assays

In vitro cellular models are fundamental tools in preclinical research on Dauricine (B190908), allowing for controlled investigations into its effects on specific cell types and biological processes.

Diverse Cancer Cell Lines for Mechanistic Studies

This compound has been investigated in a range of cancer cell lines to understand its anti-proliferative and pro-apoptotic effects. Studies have utilized cell lines from various cancer types, including melanoma (A375 and A2058), renal cell carcinoma (786-O, Caki-1, A-498, and ACHN), lung adenocarcinoma (A549, H1299, A427, and Lewis Lung Carcinoma (LLC)), pancreatic cancer (BxPC-3), colon cancer, breast cancer (MCF-7), neuroblastoma, and glioblastoma (C6 and U87) spandidos-publications.comnih.govmdpi.comspandidos-publications.comdovepress.comacs.orgwaocp.org.

Research findings indicate that this compound can inhibit the viability and proliferation of these diverse cancer cell lines in a dose-dependent manner nih.govmdpi.comspandidos-publications.comacs.org. For instance, this compound significantly inhibited the viability of A375 and A2058 melanoma cells nih.gov. In renal cell carcinoma cells, this compound effectively inhibited the viability of four different cell lines (786-O, Caki-1, A-498, and ACHN), with varying IC50 values observed across the lines spandidos-publications.com. Similarly, significant decreases in cell viability were observed in lung adenocarcinoma cell lines (A549, H1299, A427, and LLC) starting from a concentration of 5 µM mdpi.com. Studies in glioma cells (C6 and U87) also demonstrated dose-dependent inhibition of proliferation, with IC50 values of 4.627 μM for C6 cells and 15.792 μM for U87 cells acs.org.

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines, including renal cell carcinoma and lung adenocarcinoma cells mdpi.comspandidos-publications.com. It also promotes apoptosis, which has been observed in melanoma, renal cell carcinoma, colon cancer, neuroblastoma, and glioblastoma cells nih.govspandidos-publications.comdovepress.comacs.orgwaocp.org. The mechanisms underlying these effects often involve the modulation of key signaling pathways, such as the Src/STAT3, PI3K/Akt, NF-κB, and Hedgehog pathways spandidos-publications.comnih.govspandidos-publications.comdovepress.comacs.orgnih.gov.

An example of cell viability data is presented in the table below, showing the IC50 values of this compound in different renal cell carcinoma cell lines:

Cell LineIC50 (µM)
786-O spandidos-publications.com
Caki-1 spandidos-publications.com
A-498 spandidos-publications.com
ACHN spandidos-publications.com

Neuronal, Glial, Endothelial, and Immune Cell Culture Systems

Beyond cancer research, this compound's effects have been explored in other cell types, including those relevant to neurological and inflammatory conditions. Studies have utilized neuronal cell cultures, such as human SH-SY5Y cells, to investigate this compound's neuroprotective effects, particularly in models of Alzheimer's disease induced by amyloid-β (Aβ1-42) tandfonline.comnih.govresearchgate.net. These studies have shown that this compound can protect SH-SY5Y cells from oxidative damage and apoptosis tandfonline.comnih.gov.

Primary microglial cells have been isolated and cultured from mice to study the impact of this compound on neuroinflammation and the infiltration of peripheral immune cells into the brain following ischemic stroke tandfonline.com.

Endothelial cell culture systems, such as primary human umbilical vein endothelial cells (HUVECs), have been used to assess this compound's effects on vascular endothelial inflammation. Research in HUVECs has demonstrated that this compound can inhibit the overexpression of cell adhesion molecules like ICAM-1, VCAM-1, and E-selectin induced by inflammatory stimuli like IL-1β researchgate.netnih.gov. This inhibition is associated with the suppression of the NF-κB pathway in endothelial cells researchgate.netnih.gov.

Immune cell responses have also been indirectly studied in the context of this compound's effects on inflammation, including investigations into macrophage infiltration in lung tissues nih.gov.

High-Throughput Screening Methodologies for Bioactivity Assessment

High-throughput screening (HTS) methodologies have been employed to identify and assess the bioactivity of natural compounds, including this compound. HTS allows for the rapid screening of large libraries of compounds against specific biological targets or pathways. This compound has been identified as a potential P-glycoprotein (P-gp) modulator through HTS approaches biorxiv.org. Additionally, HTS techniques have been used in the discovery of autophagy regulators from traditional Chinese medicine, where this compound was identified as an autophagy inhibitor d-nb.info. HTS has also been applied to screen for natural agonists of STK11, a kinase involved in cancer progression and drug resistance, leading to the identification of this compound as an STK11 agonist nih.gov.

Advanced Microscopy Techniques (e.g., Transmission Electron Microscopy)

Advanced microscopy techniques, such as Transmission Electron Microscopy (TEM), are utilized to visualize the ultrastructural changes in cells and tissues upon this compound treatment. TEM has been used in studies investigating the effects of this compound on cancer cells, providing visual evidence of cellular alterations associated with apoptosis, such as mitochondrial vacuole degeneration and heterochromatin agglutination waocp.orgnih.gov. TEM has also been employed to characterize nanoparticles loaded with this compound, examining their morphology and size distribution tandfonline.comnih.govresearchgate.net.

Molecular Biology Techniques (e.g., Western Blot, qRT-PCR, ELISA)

A suite of molecular biology techniques is routinely applied in this compound research to quantify changes in gene and protein expression levels and to measure the concentrations of specific molecules.

Western blotting is widely used to detect and quantify the protein levels of target molecules involved in various cellular processes, including apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3), cell cycle regulation (e.g., cyclin D1, CDK2, CDK4, p21), signaling pathways (e.g., Src, STAT3, phosphorylated STAT3, PI3K, Akt, phosphorylated Akt, NF-κB, phosphorylated NF-κB, IκB-α, phosphorylated IκB-α, Nrf2, Keap1, mTOR, HIF-1α, VEGF), and other relevant proteins nih.govmdpi.comspandidos-publications.comacs.orgwaocp.orgtandfonline.comnih.govresearchgate.netnchpjournals.comnih.govresearchgate.netdovepress.com.

Quantitative real-time PCR (qRT-PCR) is employed to measure the mRNA expression levels of genes of interest, providing insights into the transcriptional effects of this compound. This includes assessing the mRNA levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), cell adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin), and genes involved in cancer pathways (e.g., K-RAS, p53, BCL-2, BAX, CASPASE-3, HIF-1α, VEGF) waocp.orgresearchgate.netnchpjournals.comnih.govresearchgate.netdovepress.com.

ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the concentrations of specific proteins or other molecules in cell culture supernatants or tissue lysates. This technique has been applied to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), growth factors (e.g., VEGF), and markers of viral infection (e.g., hepatitis B surface antigen, hepatitis B e antigen, hepatitis B virus DNA) nchpjournals.comnih.govresearchgate.netdovepress.com. Nucleosome ELISA assays have also been used to assess apoptosis spandidos-publications.com.

These techniques, often used in combination, provide a comprehensive picture of the molecular changes induced by this compound treatment.

Computational and Biophysical Methods (e.g., Molecular Docking, Molecular Dynamics Simulations, Surface Plasmon Resonance Imaging)

Computational and biophysical methods play a significant role in understanding the interactions between this compound and its potential target molecules at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (this compound) to another (a target protein) when bound to each other to form a stable complex. This method helps to identify potential binding sites and estimate binding affinities. Molecular docking studies have been used to investigate the interaction of this compound with various targets, including the kinase domain of Src, glucagon (B607659) receptor (GCGR), and the vinca (B1221190) alkaloid site on tubulin nih.govresearchgate.netresearchgate.netacs.org. For instance, molecular docking showed that this compound could dock on the kinase domain of Src with a binding energy of -10.42 kcal/mol nih.govresearchgate.net.

Molecular dynamics simulations are used to study the time-dependent behavior of molecular systems, providing insights into the stability of protein-ligand complexes and the conformational changes that occur upon binding. Molecular dynamics simulations have confirmed the stability of the Src-Dauricine binding complex nih.govresearchgate.netresearchgate.net.

Surface Plasmon Resonance (SPR) and Surface Plasmon Resonance Imaging (SPRi) are biophysical techniques used to measure the binding affinity and kinetics of molecular interactions in real-time. SPRi analysis has been used to demonstrate the strong binding affinity of this compound to Src nih.govresearchgate.netresearchgate.net. SPR has also been used to measure the dissociation constant (KD) of other compounds with target proteins acs.org.

These computational and biophysical approaches complement in vitro and in vivo studies by providing detailed information about the molecular interactions underlying this compound's biological effects.

In Vivo Animal Models

In vivo animal models are crucial for evaluating the biological activity and potential efficacy of this compound in a complex living system, providing insights that cannot be fully obtained from in vitro studies. These models allow for the assessment of this compound's effects on disease progression, physiological functions, and molecular pathways within a whole organism.

Xenograft and Syngeneic Tumor Models

Xenograft and syngeneic tumor models are widely used to investigate the anti-cancer potential of compounds like this compound. Xenograft models typically involve implanting human cancer cells into immunocompromised mice, while syngeneic models use cancer cells derived from the same genetic background as the immunocompetent host animal.

Studies have utilized xenograft models to evaluate this compound's effects on tumor growth. In a C6 glioma xenograft model in BALB/c-nu mice, this compound treatment significantly inhibited the proliferation, migration, and invasion of glioma cells and reduced tumor growth in vivo. acs.org This was associated with the upregulation of p53 and downregulation of VEGFA pathways. acs.org Another study using a pancreatic cancer BxPC-3 xenograft model in nude mice demonstrated that this compound treatment suppressed tumor growth. nih.govspandidos-publications.com The inhibitory effect was linked to the suppression of the Hedgehog signaling pathway, with decreased gene and protein expression levels of Shh, Ptch1, Smo, and Gli1 observed in tumor cells from the xenografts. nih.gov this compound has also been shown to suppress the growth of melanoma cells in a xenograft model, downregulating the activation of Src/STAT3. researchgate.netnih.gov Furthermore, this compound inhibited colonic tumor growth in a HCT116 xenograft mouse model. medchemexpress.com

Syngeneic models have also been employed. In lung adenocarcinoma research, this compound's anti-tumor efficacy was studied in a subcutaneous cell line-derived syngeneic model. nih.govresearchgate.netresearchgate.netnih.govmdpi.com These studies indicated that this compound significantly restricted tumor progression in this model. nih.govresearchgate.netnih.govmdpi.com

Genetically Engineered Disease Models (e.g., Alzheimer's Disease Mouse Models)

Genetically engineered mouse models are valuable for studying the mechanisms of complex diseases like Alzheimer's disease (AD) and evaluating the therapeutic potential of compounds.

This compound has been investigated in AD mouse models. In 3xTg-AD mice, a model that develops amyloid plaques and neurofibrillary tangles, this compound administration significantly attenuated cognitive impairments. dovepress.comfrontiersin.orgpatrinum.ch This was accompanied by a decrease in Aβ plaques and hyperphosphorylated tau, as well as an increase in hippocampal ATP levels. dovepress.comfrontiersin.orgpatrinum.ch Proteomic and Western blot analyses in these mice revealed that this compound treatment modified the expression of synapse-related proteins (Synapsin 1 and Synapsin 2) and mitochondrial energy metabolism proteins (Aconitase 2, Ndufs1, Cytochrome c oxidase subunit 5a, and Succinate dehydrogenase B). dovepress.comfrontiersin.orgpatrinum.ch Pathway analysis suggested that this compound modulated glycolysis and gluconeogenesis. frontiersin.org

In D-galactose and AlCl3 combined-induced AD mice, this compound treatment improved neuronal damage, learning, and memory deficits. dovepress.comresearchgate.net Mechanistically, this effect may be related to this compound's high affinity with Calmodulin, leading to reduced Ca2+ levels and suppressed Calmodulin expression in the hippocampus and cortex. dovepress.comresearchgate.net this compound also reduced the formation of neurofibrillary tangles by decreasing the phosphorylation of Tau in the hippocampus and cortex of these mice. dovepress.comresearchgate.net

Studies using Aβ1-42-induced AD mouse models have also been conducted. Intranasal administration of this compound loaded on graphene oxide alleviated cognitive memory deficits and brain glial cell activation in mice with Aβ1-42-induced AD. tandfonline.com This formulation was shown to regulate the Nrf2/Keap1 anti-oxidative pathway. tandfonline.com

Ischemia/Reperfusion and Inflammation Animal Models

Ischemia/reperfusion (I/R) and inflammation models are used to study conditions involving reduced blood flow followed by reperfusion and the subsequent inflammatory responses.

This compound has demonstrated protective effects in I/R injury models. In a cerebral ischemia/reperfusion rat model, this compound attenuated the inflammatory process by downregulating the expression of ICAM-1, TNF-α, and IL-1β. frontiersin.orgnih.govfrontiersin.org The neuroprotective effect of this compound in I/R injury may be related to the inhibition of I/R-induced inflammation and neuronal cell apoptosis in the brain penumbra. dovepress.comnih.gov Studies have shown that this compound treatment improved histopathological recovery and decreased DNA fragmentation in the penumbra. dovepress.comnih.gov this compound has also been shown to increase Bcl-2 expression and decrease DNA fragmentation in the penumbra in a cerebral I/R model. dovepress.comnih.gov

In ischemic stroke mouse models, this compound improved neurological deficits, reduced infarct volume, and improved neurological scores after transient middle cerebral artery occlusion (tMCAO) injury. tandfonline.comresearchgate.net This effect may involve regulating microglia activation and the STAT5-NF-κB pathway. mdpi.com this compound was suggested as a potential new inhibitor of STAT5, reducing inflammatory reactions induced by LPS or I/R injury through regulating microglia activation and rescuing neurons from injury. mdpi.com

This compound exhibits anti-inflammatory properties in various animal models. In LPS-induced bone loss in female C57BL/6J mice, this compound decreased bone loss, as evaluated by micro-computerized tomography (μCT) analysis. mdpi.comresearchgate.net It also attenuated the increased number of osteoclasts in LPS-treated mice. mdpi.comresearchgate.net In dextran (B179266) sulfate (B86663) sodium mice, a model for ulcerative colitis, this compound attenuated indicators of colitis, including reduced colonic length, weight loss, disease activity index, colonic tissue damage, and inflammatory cytokine levels. nih.govresearchgate.net this compound also protected mice from LPS-induced acute lung injury, decreasing the activation of the NF-κB pathway and the expression of downstream genes like ICAM-1, VCAM-1, and E-selectin in lung tissues. frontiersin.orgnih.govfrontiersin.orgresearchgate.net

Advanced Imaging and Histopathological Analyses

Advanced imaging and histopathological analyses are critical methodologies used in conjunction with in vivo animal models to assess the structural, cellular, and molecular effects of this compound.

Histopathological evaluation has been used to examine tissue alterations in various disease models treated with this compound. In D-galactose and AlCl3 combined-induced AD mice, HE staining showed that this compound could inhibit histopathological alterations and attenuate neuronal damage in the hippocampus and cortex. researchgate.net In cerebral I/R models, histopathological recovery was improved with this compound treatment. dovepress.comnih.gov Lung tissues from mice in inflammation models have also been subjected to histological analysis to assess alterations. dovepress.com In tumor xenograft models, HE staining has been used to detect the in vivo anticancer effect of this compound. acs.org Immunohistochemistry (IHC) staining has been employed to test the levels of specific proteins, such as p53 and VEGFA, in tumor tissues from xenograft models. acs.orgmdpi.com

Advanced imaging techniques, such as micro-computerized tomography (μCT), have been utilized to evaluate the effects of this compound on bone structure in LPS-induced bone loss models, revealing decreased bone mineral density, bone volume, and trabecular thickness. mdpi.com While the search results mention advanced imaging modalities in veterinary medicine generally dovepress.com, specific applications of techniques like PET, SPECT, or advanced optical imaging in this compound research using the specified animal models were not prominently detailed beyond μCT and general mentions of imaging for injury assessment.

Research findings from these preclinical studies highlight the diverse pharmacological activities of this compound in various animal models. The data below summarize some key findings:

Animal Model TypeSpecific Model / ConditionKey FindingsRelevant Section
Xenograft Tumor ModelC6 Glioma (in BALB/c-nu mice)Inhibited tumor growth; upregulated p53, downregulated VEGFA. acs.org9.2.1
Xenograft Tumor ModelPancreatic Cancer (BxPC-3 in nude mice)Suppressed tumor growth; suppressed Hedgehog signaling pathway. nih.govspandidos-publications.com9.2.1
Xenograft Tumor ModelMelanomaSuppressed tumor growth; downregulated Src/STAT3 activation. researchgate.netnih.gov9.2.1
Xenograft Tumor ModelColonic Tumor (HCT116 in mice)Inhibited colonic tumor growth. medchemexpress.com9.2.1
Syngeneic Tumor ModelLung Adenocarcinoma (subcutaneous)Restricted tumor progression. nih.govresearchgate.netnih.govmdpi.com9.2.1
Genetically Engineered Disease Model3xTg-AD miceAttenuated cognitive impairments; decreased Aβ plaques, hyperphosphorylated tau; increased hippocampal ATP. dovepress.comfrontiersin.orgpatrinum.ch9.2.2
Genetically Engineered Disease ModelD-galactose and AlCl3 induced AD miceImproved neuronal damage, learning, and memory deficits; reduced Ca2+ and Calmodulin; decreased Tau phosphorylation. dovepress.comresearchgate.net9.2.2
Genetically Engineered Disease ModelAβ1-42 induced AD mice (with graphene oxide)Alleviated cognitive memory deficits; reduced brain glial cell activation; regulated Nrf2/Keap1 pathway. tandfonline.com9.2.2
Ischemia/Reperfusion Animal ModelCerebral I/R (rat)Attenuated inflammation (downregulated ICAM-1, TNF-α, IL-1β); improved histopathological recovery; decreased DNA fragmentation. dovepress.comnih.govfrontiersin.orgnih.govfrontiersin.org9.2.3
Ischemia/Reperfusion Animal ModelIschemic Stroke (tMCAO in mice)Improved neurological deficits; reduced infarct volume; regulated microglia activation and STAT5-NF-κB pathway. tandfonline.comresearchgate.netmdpi.com9.2.3
Inflammation Animal ModelLPS-induced bone loss (female C57BL/6J mice)Decreased bone loss; attenuated increased osteoclasts. mdpi.comresearchgate.net9.2.3
Inflammation Animal ModelDextran sulfate sodium induced colitis (mice)Attenuated colitis indicators (colonic length, weight loss, DAI, tissue damage, cytokines). nih.govresearchgate.net9.2.3
Inflammation Animal ModelLPS-induced acute lung injury (mice)Protected from lung injury; decreased NF-κB pathway activation and downstream genes (ICAM-1, VCAM-1, E-selectin). frontiersin.orgnih.govfrontiersin.orgresearchgate.net9.2.3

Future Directions and Research Gaps

Elucidation of Underexplored Mechanisms of Action and Target Identification

While some mechanisms of Dauricine's action have been identified, such as the regulation of the NF-κB and Ca²⁺ signaling pathways, inhibition of transmembrane ion channels, and modulation of the Hedgehog signaling pathway, a comprehensive understanding of its molecular targets and intricate signaling pathways is still lacking. nih.govdovepress.commdpi.comspandidos-publications.commdpi.com For instance, the detailed anti-arrhythmia mechanisms of This compound (B190908) require further elaboration. nih.gov Similarly, while this compound has shown potential in treating Alzheimer's disease by alleviating Aβ-induced neurotoxicity, the precise underlying mechanisms remain inadequately investigated. nih.govresearchgate.nettandfonline.com Network pharmacology and molecular docking studies have predicted core targets for this compound in anti-Alzheimer's activity, including PIK3CA, AKT1, and mTOR, suggesting avenues for further mechanistic validation through in vivo experiments. nih.gov Future research should focus on employing advanced techniques, such as proteomics, transcriptomics, and metabolomics, to identify novel protein and genetic targets and to map the complete network of interactions through which this compound exerts its diverse pharmacological effects. Elucidating these mechanisms will provide a clearer picture of how this compound impacts cellular processes and contributes to therapeutic outcomes.

Development of Novel Analogs with Optimized Efficacy, Selectivity, and Bioavailability

This compound, like many natural products, faces challenges related to bioavailability, rapid metabolism, and potential toxicity at higher concentrations, which can limit its therapeutic application. mdpi.comtandfonline.comakjournals.comresearchgate.net The development of novel this compound analogs presents a significant future direction to overcome these limitations. Structural modifications could aim to enhance its solubility, metabolic stability, and target specificity, potentially leading to improved efficacy at lower doses and reduced off-target effects. Some studies have already explored the synthesis and evaluation of this compound derivatives, with some showing more potent cytotoxic effects on cancer cells than this compound itself. researchgate.net Future research should focus on rational drug design based on the elucidated structure-activity relationships and molecular docking studies to synthesize analogs with optimized pharmacokinetic and pharmacodynamic properties. High-throughput screening and in vitro and in vivo evaluations of these novel compounds are crucial steps in identifying candidates with improved therapeutic profiles.

Investigation of this compound in Combination Therapies within Preclinical Settings

Exploring this compound's potential in combination therapies is a promising avenue, particularly in the context of complex diseases like cancer and neurodegenerative disorders. Preclinical studies have already indicated that combining this compound with other therapeutic agents, such as sorafenib (B1663141) in lung cancer, can lead to enhanced cytotoxic effects and overcome drug resistance. nih.govresearchgate.net The combination of sorafenib and this compound demonstrated a strong antiangiogenic influence and increased caspase-3 activity in lung cancer cell lines. nih.gov Another study suggested that this compound, in combination with clindamycin, could be a novel therapeutic strategy for severe pneumonia. researchgate.net Future research should systematically investigate this compound in combination with a variety of standard-of-care drugs and emerging therapeutic agents across different disease models. These studies should aim to determine optimal combination ratios, evaluate synergistic effects, and explore the underlying mechanisms of interaction. Preclinical in vivo studies using relevant animal models are essential to validate the efficacy and safety of these combination regimens before potential clinical translation.

Exploration of New Therapeutic Indications Based on Mechanistic Insights

The growing understanding of this compound's mechanisms of action and target profiles can pave the way for exploring its potential in new therapeutic indications beyond its currently investigated areas. For instance, insights into its anti-inflammatory and antioxidant properties could suggest its utility in treating other inflammatory or oxidative stress-related conditions. nih.govresearchgate.netnih.govresearchgate.net Its effects on specific signaling pathways, such as PI3K/Akt/mTOR and NF-κB, which are implicated in numerous diseases, could also point to new therapeutic applications. nih.govspandidos-publications.commdpi.comnih.govresearchgate.netmdpi.comacs.orgbenthamscience.comnih.gov Research into this compound's interaction with the glucagon (B607659) receptor suggests potential in type II diabetes mellitus. researchgate.net Furthermore, its ability to impede SARS-CoV-2 viral entry suggests potential antiviral applications. mdpi.com Future research should leverage network pharmacology, bioinformatics, and in silico screening to identify potential new indications based on this compound's molecular targets and pathways. These predictions should then be validated through in vitro and preclinical in vivo studies to assess efficacy and explore the specific mechanisms involved in these new disease contexts.

Research into Advanced Delivery Systems for Experimental Models

The pharmacokinetic limitations of this compound, including its short half-life and poor bioavailability, highlight the need for developing advanced delivery systems to improve its therapeutic efficacy in experimental models. mdpi.comtandfonline.comakjournals.comresearchgate.net Nanotechnology-based drug delivery systems, such as nanoparticles, liposomes, and phytosomes, offer promising strategies to enhance the solubility, stability, and targeted delivery of this compound to specific tissues or cells. mdpi.comtandfonline.comtandfonline.comnih.gov Studies have explored the use of graphene oxide loaded with this compound for intranasal administration in Alzheimer's disease models, showing improved cognitive function and reduced oxidative stress. tandfonline.comtandfonline.com Phytosome-based formulations have demonstrated enhanced pharmacokinetic properties and improved bioavailability for alkaloids like this compound. tandfonline.com Future research should focus on designing and evaluating various advanced delivery systems for this compound in relevant experimental models. These studies should assess the impact of the delivery system on this compound's pharmacokinetics, tissue distribution, cellular uptake, and therapeutic efficacy, as well as potential toxicity. The goal is to develop delivery strategies that can maximize the therapeutic benefits of this compound while minimizing potential side effects in preclinical settings.

Q & A

Q. What standardized assays are used to evaluate Dauricine’s cytotoxic effects in vitro?

this compound’s cytotoxicity is typically quantified using the MTT assay, which measures mitochondrial activity in treated vs. untreated cells. Dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50), with values varying across cell lines (e.g., 10–20 µM in renal carcinoma cells) .

Q. How is apoptosis induction by this compound experimentally validated?

Flow cytometry with Annexin V/PI staining quantifies apoptotic cell populations. Caspase activation (e.g., caspase-3, -9) and PARP cleavage are confirmed via Western blotting, while nucleosome ELISA assays measure DNA fragmentation .

Q. What molecular techniques identify this compound’s modulation of signaling pathways?

Quantitative PCR (qPCR) and Western blotting are used to assess changes in gene/protein expression (e.g., Hedgehog pathway components Shh, Gli1; PI3K/Akt pathway markers). Real-time PCR often employs the 2<sup>−ΔΔCT</sup> method for relative quantification .

Q. What statistical methods are applied to analyze experimental data in this compound studies?

One-way ANOVA with Tukey’s post hoc test is standard for multi-group comparisons. Data are expressed as mean ± standard deviation, with p < 0.05 considered significant .

Q. Which cancer models are commonly used to study this compound’s antitumor effects?

Pancreatic (BxPC-3), renal (786-O, Caki-1), and liver (Huh7) cancer cell lines are frequently used. In vivo studies employ nude mouse xenograft models, with tumor weight/volume as primary efficacy metrics .

Advanced Research Questions

Q. How can researchers optimize this compound dosing in preclinical models to balance efficacy and toxicity?

Dose optimization involves comparative studies (e.g., 6 vs. 12 mg/kg in mice) and toxicity profiling (e.g., spleen index evaluation). Pharmacokinetic parameters like bioavailability and blood-brain barrier penetration (via Caco-2 models) inform dosing regimens .

Q. What experimental strategies resolve contradictions in this compound’s mechanism across cancer types?

Context-dependent effects are addressed using multi-omics approaches (e.g., RNA sequencing to identify pathway crosstalk) and comparative studies across cell lines. For example, Hedgehog inhibition dominates in pancreatic cancer, while PI3K/Akt suppression is critical in renal carcinoma .

Q. How do researchers validate the specificity of this compound’s pathway inhibition?

CRISPR/Cas9-mediated gene knockout or siRNA silencing of target genes (e.g., Gli1, Akt) can confirm pathway specificity. Rescue experiments (e.g., overexpressing cyclin D1 to reverse G1 arrest) further validate mechanistic links .

Q. What methodologies assess this compound’s combinatorial effects with chemotherapeutics like 5-FU?

Synergy is evaluated using Chou-Talalay combination indices. In vivo studies compare tumor regression rates and survival metrics between monotherapy and combination groups. Apoptosis and cell cycle arrest are analyzed to identify additive vs. antagonistic interactions .

Q. How do pharmacokinetic studies address this compound’s absorption and metabolism challenges?

Bidirectional transport assays in Caco-2 cells calculate apparent permeability coefficients (Papp) and efflux ratios. CYP3A-mediated metabolism and P-glycoprotein efflux are studied using inhibitors (e.g., ketoconazole) to improve bioavailability predictions .

Key Data Contradictions and Methodological Considerations

  • Variable IC50 Values : Sensitivity differs across cell lines (e.g., Caki-1 vs. A-498 renal cells), necessitating cell-type-specific dose optimization .
  • Pathway Specificity : this compound’s inhibition of NF-κB in colon cancer vs. Hedgehog in pancreatic cancer highlights the need for context-dependent mechanistic studies .
  • In Vivo Efficacy : While 12 mg/kg this compound shows stronger antitumor effects than 6 mg/kg, both doses are comparable to 5-FU, suggesting a narrow therapeutic window .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.